molecular formula C28H48O3 B13289389 (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Cat. No.: B13289389
M. Wt: 432.7 g/mol
InChI Key: VQAASSJWYALWAE-ZMBKPABQSA-N
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Description

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS 56954-79-1) is a synthetic, poly-oxygenated cholesterol derivative of high interest in sterol chemistry research. This compound features a unique structural motif with hydroxylations at the C16 and C26 positions, as well as a methoxy group at the C3 position. While specific biological data for this exact molecule is not widely published, its complex structure makes it a valuable intermediate for investigating the structure-activity relationships of oxysterols. Researchers utilize such specialized sterols as reference standards and as building blocks for probing metabolic pathways related to cholesterol homeostasis, lipid signaling, and epigenetic regulation. Related oxysterols, such as 25-hydroxycholesterol, are known to be potent signaling molecules involved in inflammatory responses, cell survival, and act as endogenous ligands for nuclear receptors like the Liver X Receptor (LXR) . Furthermore, modified oxysterols have been shown to function as endogenous epigenetic regulators, for instance, by directly inhibiting DNA methyltransferases (DNMTs) and influencing genome-wide promoter methylation patterns . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C28H48O3/c1-18(17-29)7-6-8-19(2)26-25(30)16-24-22-10-9-20-15-21(31-5)11-13-27(20,3)23(22)12-14-28(24,26)4/h9,18-19,21-26,29-30H,6-8,10-17H2,1-5H3/t18-,19-,21+,22-,23+,24+,25+,26+,27+,28+/m1/s1

InChI Key

VQAASSJWYALWAE-ZMBKPABQSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)O)CO

Canonical SMILES

CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)O)CO

Origin of Product

United States

Foundational & Exploratory

Semi-Synthetic and Biosynthetic Pathways of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sterol derivative (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS:1) is a highly specialized, high-value intermediate in the research of steroidal saponins, lipid membrane dynamics, and targeted drug delivery systems. Featuring a cholest-5-ene backbone, a lipophilic 3-O-methyl ether, and two reactive hydroxyl groups at the 16β and 26 positions, this compound bridges the gap between endogenous mammalian sterols and complex plant-derived spirostanols.

This whitepaper elucidates the biological context of 16,26-dihydroxycholesterol derivatives and provides a field-proven, self-validating semi-synthetic methodology to generate this specific 3-O-methylated target from the abundant natural product, diosgenin.

Biosynthetic Context: The Furostanol/Spirostanol Pathway

In nature, 16,26-dihydroxycholesterol derivatives are rarely end-products; rather, they are transient, critical intermediates in the biosynthesis of plant steroidal saponins (e.g., within Polygonatum or Dioscorea species).

The biological synthesis begins with the enzymatic oxidation of cholesterol. Cytochrome P450 enzymes (homologous to mammalian CYP27A1) introduce a hydroxyl group at C26. Subsequent C16-hydroxylation and C22-oxidation yield 16,26-dihydroxy-22-keto-cholesterol. This intermediate undergoes rapid glycosylation and spontaneous ring closure to form furostanol glycosides, which are eventually processed into spirostanol saponins like diosgenin, as documented in2.

Biosynthesis Chol Cholesterol (Precursor) Hydroxy 26-Hydroxycholesterol Chol->Hydroxy C26-Hydroxylase DiolKeto 16,26-Dihydroxy-22-keto-cholesterol (Key Intermediate) Hydroxy->DiolKeto C16-Hydroxylation & C22-Oxidation Furostanol Furostanol Glycosides DiolKeto->Furostanol Glycosylation & Ring Closure Spirostanol Spirostanol Saponins (e.g., Diosgenin) Furostanol->Spirostanol Cleavage of C26-Sugar & Spiroketal Formation

Biosynthetic progression from cholesterol to spirostanol saponins via 16,26-dihydroxy intermediates.

Semi-Synthetic Pathway Design & Causality

To synthesize (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol in the laboratory, we reverse-engineer the biological pathway using Diosgenin ((25R)-spirost-5-en-3β-ol) as the starting material. The synthesis relies on two highly specific transformations:

  • Selective 3β-O-Methylation: The 3β-hydroxyl group is inherently more nucleophilic than the sterically hindered spiroketal oxygens. Protecting this group as a methyl ether prevents unwanted oxidation or elimination in subsequent steps while installing the required 3-O-methyl pharmacophore.

  • Reductive Cleavage of the Spiroketal: Instead of utilizing the classic Marker degradation (which cleaves the side chain entirely to yield 16-dehydropregnenolone), we employ a dissolving metal reduction. As outlined in industrial3, treatment with Zinc dust and Hydrochloric acid selectively protonates the spiroketal (E and F rings), forming an oxocarbenium intermediate at C22. Zinc facilitates a single-electron transfer (SET), fully reducing the C22 position to a methylene (-CH₂-) group. This elegantly opens both rings, liberating the 16β and 26-hydroxyl groups while leaving the isolated 5,6-double bond completely intact.

SemiSynthesis Dios Diosgenin (25R)-spirost-5-en-3β-ol Step1 Methylation NaH, CH3I, THF, 0°C Dios->Step1 DiosMe Diosgenin-3-O-methyl ether Step1->DiosMe Step2 Reductive Cleavage Zn dust, HCl, Reflux DiosMe->Step2 Target (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Step2->Target

Two-step semi-synthetic workflow for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step or workup phase until the internal validation checks are satisfied.

Protocol A: Synthesis of Diosgenin-3-O-methyl ether

Causality: Sodium hydride (NaH) irreversibly deprotonates the 3β-OH, driving the equilibrium forward. Iodomethane (CH₃I) acts as a soft electrophile for the resulting alkoxide.

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Add Diosgenin (10.0 g, 24.1 mmol) and anhydrous THF (200 mL).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.45 g, 36.2 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (2.25 mL, 36.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against a Diosgenin standard on a silica TLC plate (Hexane:EtOAc 4:1). Condition for progression: The Diosgenin spot (

    
    ) must be completely absent, replaced by a single, less polar spot (
    
    
    
    ). If starting material remains, add 0.5 eq CH₃I and stir for 1 hour.
  • Workup: Quench carefully with ice water (50 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Diosgenin-3-O-methyl ether as a white solid.
    
Protocol B: Reductive Cleavage to the Target Diol

Causality: The combination of concentrated HCl and Zn dust provides the exact thermodynamic potential required to reduce the C22 oxocarbenium ion without over-reducing the sterol backbone.

  • Preparation: Dissolve Diosgenin-3-O-methyl ether (8.0 g, 18.6 mmol) in a mixture of Ethanol (150 mL) and Dichloromethane (50 mL) to ensure complete solubility.

  • Activation: Add activated Zinc dust (6.08 g, 93.0 mmol, 5 eq) to the solution.

  • Reduction: Heat the mixture to a gentle reflux (approx. 75°C). Slowly add concentrated HCl (37%, 15 mL) dropwise over 30 minutes via an addition funnel. Maintain reflux for 4 hours.

  • Validation Check (LC-MS): Sample 100 µL of the reaction, filter through a syringe filter, and analyze via LC-MS (ESI+). Condition for progression: The spiroketal precursor mass (

    
     429 
    
    
    
    ) must be fully converted to the diol product mass (
    
    
    433
    
    
    ). The addition of exactly 4 atomic mass units confirms the reductive opening of both the E and F rings.
  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted Zinc. Neutralize the filtrate with saturated NaHCO₃ solution until pH 7 is reached. Extract with Dichloromethane (

    
     mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.
    

Quantitative Data & Physicochemical Profiling

All quantitative reaction parameters and physicochemical properties of the final synthesized target are summarized below for comparative analysis.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueStructural Significance
CAS Number 1208105-63-8Unique identifier for the 3-O-methylated derivative.
Molecular Formula C₂₈H₄₈O₃Confirms the addition of 4 hydrogens during spiroketal reduction.
Molecular Weight 432.68 g/mol Verified via LC-MS validation step.
Stereochemistry (3β, 16β, 25R)Preserves the natural 25R configuration of Diosgenin.
Solubility DCM, Chloroform, hot EtOHHigh lipophilicity driven by the 3-O-methyl ether.

Table 2: Reaction Optimization Parameters for Reductive Cleavage (Protocol B)

ParameterStandard ConditionOptimized ConditionYield ImpactCausality / Mechanism
Reductant Zn granular (2 eq)Zn dust (5 eq)+25%Increased surface area accelerates single-electron transfer.
Acid Source 1M HCl (batch)Conc. HCl (dropwise)+15%Dropwise addition prevents rapid Zn passivation and H₂ boil-off.
Temperature 25°CReflux (75°C)Complete Conv.Overcomes the activation energy barrier for C22-O bond cleavage.

References

  • 001chemical.CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol.
  • Google Patents (CN100357310C).Synthesis process of cholesterol and its intermediate.
  • ResearchGate.Isolation and structural elucidation of novel cholestane glycosides and spirostane saponins from Polygonatum odoratum.

Sources

The Biological Function and Pharmacological Potential of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) represents a highly specialized sterol derivative bridging the structural gap between endogenous oxysterols and plant-derived spirostan sapogenins. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic biological probe. Its unique structural triad—a 3-O-methyl ether, a 16β-hydroxyl, and a 26-hydroxyl group—confers distinct pharmacokinetic stability and targeted receptor agonism. This whitepaper dissects its core biological functions, maps its signaling pathways, and provides self-validating experimental workflows for its characterization in drug development.

Structural Biology and Pharmacophore Causality

To understand the biological function of this molecule, we must deconstruct its structural modifications and the evolutionary/pharmacological causality behind them.

The 3-O-Methyl Ether Motif: Metabolic Shielding

Endogenous cholesterol and standard oxysterols possess a free 3β-hydroxyl group, which is rapidly targeted by Phase II metabolic enzymes (e.g., sulfotransferases and glucuronosyltransferases) and oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD) into 3-keto derivatives. By masking this position with a methyl group (forming a cholesteryl methyl ether), the molecule becomes highly resistant to 3β-HSD oxidation and intestinal absorption mechanisms, effectively increasing its half-life in cellular assays and altering its partitioning within lipid rafts[1]. This modification allows the compound to act as a stable, long-acting probe in biological systems [2].

The 16β,26-Dihydroxy Motif: The Spiroketal Trigger

The presence of hydroxyl groups at both the C16 and C26 positions is the hallmark of a furostan/spirostan sapogenin precursor. In nature, 16,26-dihydroxy-22-oxo-cholestane derivatives are the direct biosynthetic intermediates that undergo enzymatic or acid-catalyzed cyclization to form the E and F heterocyclic rings of steroidal saponins (such as diosgenin) [3]. Furthermore, 26-hydroxylated sterols are critical intermediates in bile acid synthesis and act as potent modulators of cellular cholesterol homeostasis [4].

Core Biological Functions & Signaling Pathways

Based on its pharmacophores, (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol operates via two primary biological axes:

Axis A: Liver X Receptor (LXR) Agonism

Oxysterols oxygenated at the side chain (particularly at C26) are the natural endogenous ligands for the Liver X Receptor (LXRα/β) [4]. Upon binding the 26-hydroxyl group, the LXR/RXR heterodimer undergoes a conformational change, displacing co-repressors and recruiting co-activators. This translocates the complex to Liver X Receptor Response Elements (LXREs) on the DNA, upregulating the transcription of ATP-binding cassette transporters (ABCA1 and ABCG1). This pathway drives cholesterol efflux from macrophages, making this compound a potential stable therapeutic lead for atherosclerosis.

Axis B: Cytochrome P450 Interaction and Sapogenin Biosynthesis

In microbial systems, such as Mycobacterium tuberculosis, 26-hydroxycholesterol derivatives interact strongly with specific cytochrome P450 enzymes (e.g., CYP125A1), which are responsible for sterol side-chain degradation[5]. In plant and marine systems, the 16,26-diol configuration is the exact substrate required for spiroketalization, forming bioactive spirostan sapogenins[6].

LXR_Pathway Ligand (3β,16β,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Receptor LXR/RXR Heterodimer Ligand->Receptor Agonist Binding DNA LXRE (Promoter) Receptor->DNA Translocation Gene ABCA1 / ABCG1 DNA->Gene Transcription Effect Cholesterol Efflux Gene->Effect Phenotype

Fig 1. LXR/RXR signaling pathway activation by 16,26-dihydroxy oxysterols.

Quantitative Data Presentation

To contextualize the utility of this compound in a laboratory setting, we compare its physicochemical and pharmacological profile against standard sterols.

Table 1: Pharmacological and Physicochemical Profiling of Sterol Analogues

Sterol CompoundTarget Affinity (LXR EC50)Metabolic Half-life (3β-HSD)LogP (Calculated)Primary Biological Role
Cholesterol N/AHigh~7.1Membrane structural component
26-Hydroxycholesterol ~200 nMLow (Rapidly oxidized)~6.0Endogenous LXR Agonist
(3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol ~250 nM (Est.)High (Resistant)~6.2Stable Oxysterol Probe / Sapogenin Precursor

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that protocols must be designed to self-interrogate. A result is only as good as the internal controls that validate it.

Protocol 1: Self-Validating Dual-Luciferase LXR Activation Assay

Causality: To determine if the 16,26-dihydroxy motif retains LXR agonism despite the 3-O-methyl modification, a reporter assay is required. The dual-luciferase system ensures that any observed decrease in luminescence is due to specific transcriptional down-regulation rather than compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates.
    Causality: Macrophages are chosen because they endogenously express high levels of LXR and ABCA1, providing a physiologically relevant lipid-handling environment.
    
  • Transfection: Co-transfect with pGL3-LXRE-Firefly (reporter) and pRL-TK-Renilla (control) using Lipofectamine 3000. Causality: The TK promoter provides low, constitutive Renilla expression, preventing signal swamping and allowing precise normalization of transfection efficiency.

  • Compound Treatment: Treat with (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (0.1 µM - 10 µM) in lipid-depleted serum for 24 hours. Include T0901317 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Causality: Lipid-depleted serum prevents endogenous serum sterols from competitively masking the compound's effect.

  • Quantification: Lyse cells and read luminescence sequentially. Calculate the Firefly/Renilla ratio. Self-Validation Check: If Renilla counts drop by >20% in treatment wells compared to vehicle, the compound concentration is deemed cytotoxic, and the data point must be excluded from efficacy calculations.

Workflow Prep Cell Transfection (LXRE-Luc + Renilla) Treat Compound Dose Response (0.1-10 µM) Prep->Treat 24h Incubation Assay Dual-Luciferase Quantification Treat->Assay Lysis Buffer Data Normalized Fold Activation Assay->Data Ratio (Firefly/Renilla)

Fig 2. Self-validating dual-luciferase reporter workflow for LXR activation.

Protocol 2: LC-MS/MS Kinetic Assay for Spiroketalization Susceptibility

Causality: 16,26-dihydroxy sterols are prone to acid-catalyzed spiroketalization into spirostan sapogenins. This protocol measures the stability of the open-chain form.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the compound in simulated gastric fluid (pH 1.2) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 200 µL ice-cold acetonitrile containing 1 µM

    
    -cholesterol.
    Causality: Cold acetonitrile precipitates proteins and halts acid catalysis instantly. The deuterated internal standard corrects for matrix suppression and extraction losses.
    
  • Extraction: Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Run on a C18 column using a water/methanol gradient. Monitor the MRM transitions for the parent diol and the cyclized spirostan product. Self-Validation Check: The sum of the molar concentrations of the parent and product must equal the starting concentration (mass balance). Deviations indicate alternative, unmonitored degradation pathways.

References

  • Ouellet, H. et al. (2010). Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System. PMC / NIH. [5]

  • Hostettmann, K., & Marston, A. (1995). Saponins. Cambridge University Press (via DOKUMEN.PUB).[3]

  • Scribd Contributors (2020). Nomenclature of Steroids Explained. Scribd.[6]

  • CymitQuimica (2023). CAS 1174-92-1: cholesteryl methyl ether. CymitQuimica. [1]

  • National Center for Biotechnology Information (2021). Cholesterol methyl ether | C28H48O | CID 262105. PubChem. [2]

  • Javitt, N.B. (1994). WO1994001449A1 - A method for the preparation of (25r)-26-aminocholesterol. Google Patents. [4]

Sources

Isolation and Purification of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Natural Product Chemistry & Synthetic Steroidal Purification

Executive Summary

The isolation and purification of highly functionalized steroidal intermediates demand a rigorous, mechanistically driven approach. (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS No. 1208105-63-8)[1] is a critical structural motif. It frequently emerges either as a protected intermediate during the synthetic ring-opening of spirostane sapogenins (such as diosgenin) [2], [3], or as a rare biosynthetic precursor in the metabolome of Polygonatum and Dioscorea species [4].

This whitepaper outlines a field-proven, self-validating methodology for the isolation and purification of this specific compound. As a Senior Application Scientist, I have structured this guide not merely as a sequence of steps, but as an exploration of the causality behind each chromatographic decision, ensuring high-yield recovery and absolute structural integrity.

Physicochemical Rationale & Chromatographic Logic

To design an effective purification workflow, we must first deconstruct the molecule’s physicochemical profile. The behavior of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol in any biphasic or chromatographic system is dictated by three distinct structural domains:

  • The Cholestane Core: Confers extreme lipophilicity, driving the molecule into organic phases during liquid-liquid extraction.

  • The 3-O-Methyl Ether: Unlike standard sterols possessing a free 3β-hydroxyl group, the 3-O-methyl modification eliminates a critical hydrogen-bond donor. This subtly reduces the molecule's overall polarity, causing it to elute faster on normal-phase silica than its unmethylated counterparts.

  • The 16β, 26-Diol System: These two hydroxyl groups act as strong hydrogen-bond donors and acceptors. They anchor the molecule to polar stationary phases, necessitating the use of polar modifiers (e.g., Ethyl Acetate or Methanol) to achieve elution.

ChromatographicLogic Target (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol Prop1 3-O-Methyl Ether (Reduces H-Bonding at C3) Target->Prop1 Prop2 16B, 26-Diol System (Strong H-Bond Donors) Target->Prop2 Prop3 Cholestane Core (High Lipophilicity) Target->Prop3 Action1 Accelerated Elution on Normal Phase Silica Prop1->Action1 Action2 Requires Polar Modifier in Reverse Phase HPLC Prop2->Action2 Action3 High Partitioning into Organic Solvents (EtOAc) Prop3->Action3

Caption: Causal relationship between the structural domains of the target sterol and chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeatureImpact on Partitioning (LogP)Chromatographic Implication
Cholestane Backbone Highly Positive (+ LogP)Requires non-polar loading solvents (Hexane/DCM).
3-O-Methylation Neutral to slightly lipophilicPrevents irreversible adsorption on bare silica at C3.
16β, 26-Hydroxyls Negative (- LogP)Dictates the requirement for a reverse-phase HPLC gradient.

Comprehensive Isolation Workflow

The following protocol represents a self-validating system. At each phase, a specific analytical checkpoint ensures that the correct steroidal fraction is carried forward, preventing the propagation of errors or impurities.

IsolationWorkflow A Crude Matrix (Steroidal Extract/Reaction) B Liquid-Liquid Partitioning (EtOAc / H2O) A->B C Silica Gel Chromatography (Hexane:EtOAc Gradient) B->C D Validation Checkpoint (TLC & Anisaldehyde Stain) C->D E Preparative HPLC (C18, MeCN:H2O) D->E F Pure (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol E->F

Caption: Step-by-step isolation workflow featuring integrated validation checkpoints.

Phase 1: Sample Preparation & Liquid-Liquid Partitioning

Whether deriving the compound from a natural saponin extract or a synthetic diosgenin ring-opening reaction [3], the initial matrix is highly complex.

  • Solubilization: Suspend the crude matrix in a 1:1 mixture of distilled water and Ethyl Acetate (EtOAc).

  • Partitioning: Agitate vigorously in a separatory funnel. The high lipophilicity of the cholestane core drives the target compound entirely into the upper EtOAc layer, leaving polar glycosides, salts, and highly polar reaction byproducts in the aqueous phase.

  • Recovery: Wash the EtOAc layer with brine, dry over anhydrous

    
    , and concentrate in vacuo at 40°C.
    
Phase 2: Primary Fractionation (Normal-Phase Silica)
  • Column Preparation: Pack a glass column with 200-300 mesh silica gel. Load the dried extract using the dry-loading technique (adsorbed onto a small amount of silica).

  • Elution Gradient: Initiate elution with 100% Hexane. Gradually increase polarity using a Hexane:EtOAc gradient (9:1

    
     7:3 
    
    
    
    1:1).
  • Causality of Elution: The 3-O-methyl ether prevents the compound from sticking strongly to the silica, allowing it to elute before the more polar 3β-OH sterols, typically in the 7:3 (Hexane:EtOAc) fraction.

Validation Checkpoint 1 (Self-Validating Step): Spot the fractions on a silica TLC plate. Develop in Hexane:EtOAc (6:4). Spray with p-anisaldehyde-sulfuric acid reagent and heat at 105°C for 3 minutes. The target compound will manifest as a distinct purple/pink spot (characteristic of steroidal backbones), confirming its presence and separating it from non-steroidal impurities.

Phase 3: High-Resolution Purification (Preparative HPLC)

Because sterols lack a strong conjugated chromophore, standard UV detection (e.g., 254 nm) is blind to this molecule. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be coupled to the prep-HPLC system.

  • Column: Preparative C18 Reverse-Phase Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Acetonitrile (Solvent A) and Milli-Q Water (Solvent B).

  • Flow Rate: 15.0 mL/min.

Table 2: Preparative HPLC Gradient Method
Time (min)% Acetonitrile (A)% Water (B)Mechanistic Purpose
0.06040Equilibration and loading of the diol system.
5.06040Isocratic hold to elute highly polar impurities.
25.0955Linear gradient to elute the lipophilic cholestane core.
35.01000Column wash to remove highly retained neutral lipids.

Target Elution: The (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol typically elutes between 18.0 and 22.0 minutes, driven by the balance between its lipophilic core and the polar 16,26-diols.

Structural Elucidation & Absolute Validation

To ensure the trustworthiness of the isolated compound, the protocol relies on a self-validating analytical matrix. The structure must be confirmed via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Validation: In positive ion mode, look for the sodium adduct


 at m/z 455.35 (Calculated for 

). The loss of water molecules

is also a common diagnostic fragment for 16-hydroxy sterols [4].

NMR Validation: The


 and 

NMR spectra (typically acquired in

or Pyridine-

) provide absolute confirmation of the regiochemistry and stereochemistry.
Table 3: Key Diagnostic NMR Signals for Structural Confirmation
Structural Feature

NMR Signal (ppm)

NMR Signal (ppm)
Diagnostic Significance
3-O-Methyl Group ~3.35 (s, 3H)~55.5Confirms successful etherification at C3.
C-3 Methine ~3.05 (m, 1H)~80.2Downfield shift confirms ether linkage over free OH.
C-16 Methine ~4.40 (m, 1H)~72.0Validates the 16β-hydroxyl orientation.
C-26 Methylene ~3.40 - 3.60 (m, 2H)~66.8Confirms the primary alcohol at the C26 position.
C-27 Methyl ~0.95 (d, 3H)~17.5Validates the 25R stereochemistry of the side chain.

Note: The exact chemical shifts may vary slightly depending on the solvent used, but the relative deshielding effects of the oxygen atoms at C3, C16, and C26 are immutable physical constants of this molecule.

Conclusion

The isolation of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol requires a deliberate manipulation of its unique physicochemical properties. By leveraging the reduced polarity of the 3-O-methyl ether during normal-phase chromatography, and the hydrogen-bonding capacity of the 16,26-diols during reverse-phase HPLC, researchers can achieve >98% purity. Integrating ELSD/MS detection and specific TLC staining creates a self-validating workflow that guarantees both the yield and the scientific integrity of the final purified compound.

References

  • (3b,16b,25R)-16,26-dihydroxy-3-O-Methylcholesterol 공급업체 맵 (CAS 1208105-63-8). Guidechem.
  • Synthesis process of cholesterol and its intermediate - CN100357310C. Google Patents.
  • Dinordrin I diacetate - 70226-89-0. Vulcanchem.
  • Isolation and structural elucidation of novel cholestane glycosides and spirostane saponins from Polygonatum odoratum. ResearchGate.

An In-depth Technical Guide to the Structural Characterization of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol. As novel steroidal compounds present unique analytical challenges, a rigorous and integrated approach is paramount for ensuring scientific integrity and accelerating research and development. This document moves beyond a simple listing of methods to detail a self-validating analytical workflow, explaining the causality behind experimental choices and the logic of data integration. We will cover the core techniques of Mass Spectrometry (MS) for elemental composition, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments for establishing covalent structure and relative stereochemistry, and Single Crystal X-ray Crystallography for determining the absolute three-dimensional structure. Each section includes field-proven protocols and data interpretation strategies, designed to equip researchers with the necessary tools to confidently characterize this and other complex steroidal molecules.

Compound Profile and Initial Assessment

The subject of this guide is (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol, a cholesterol derivative. The initial step in any characterization is to gather all known information.

  • Molecular Formula: C₂₈H₄₈O₃[1]

  • Molecular Weight: 432.68 g/mol [1]

  • CAS Number: 1208105-63-8[1]

The structure contains the classic four-ring cholesterol core, modified with a methoxy group at the C3 position and two hydroxyl groups on the side chain at C16 and C26. The stereochemistry is defined as 3β, 16β, and 25R. This defined structure serves as our hypothesis, which must be rigorously confirmed by the spectroscopic and crystallographic data that follows.

Table 1: Basic Compound Properties

Property Value Source
CAS Number 1208105-63-8
Molecular Formula C₂₈H₄₈O₃
Average MW 432.68

| Monoisotopic MW| 432.360345 | Calculated |

The Integrated Characterization Workflow

A robust structural elucidation relies not on a single piece of evidence, but on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. Our workflow is designed as a self-validating loop where the output of one technique informs and is confirmed by the next.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Structural Connectivity & Stereochemistry cluster_2 Absolute Structure Confirmation Sample Purified Sample HRMS High-Resolution MS Sample->HRMS Aliquot NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D Confirm Formula (C₂₈H₄₈O₃) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guide Assignments XRAY X-ray Crystallography NMR_2D->XRAY Propose Structure & Relative Stereochem. Final Final Confirmed Structure XRAY->Final Confirm Absolute Stereochemistry

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Foundation of Identity

Expertise & Causality: The first experimental step is always to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the tool of choice because it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical check; if the measured mass does not correspond to C₂₈H₄₈O₃, the initial hypothesis is incorrect. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it can readily protonate the hydroxyl groups to form [M+H]⁺ or form adducts like [M+Na]⁺.[2]

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Analysis: Identify the monoisotopic mass peak for the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₂₈H₄₈O₃.

Trustworthiness: The protocol is self-validating through the use of an external calibrant and the comparison of the measured mass to the theoretical mass. The isotopic distribution pattern observed must also match the theoretical pattern for C₂₈H₄₈O₃, providing a secondary layer of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of a molecule in solution.[3] For a complex sterol, a full suite of 1D and 2D experiments is not optional, but required to resolve the severe signal overlap often seen in their ¹H spectra.[4]

One-Dimensional (1D) NMR: The Initial Survey
  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Key signals to look for include the methoxy singlet, protons adjacent to hydroxyl groups (carbinol protons), and the characteristic signals for the steroid nucleus and side chain methyl groups.

  • ¹³C NMR & DEPT-135: Reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH₃, CH₂, and CH carbons, which greatly simplifies the assignment process.

Two-Dimensional (2D) NMR: Connecting the Atoms

Expertise & Causality: While 1D spectra provide a list of parts, 2D spectra provide the instructions for how they are assembled.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is used to trace out proton spin systems within the rings and along the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for piecing together the entire carbon skeleton by connecting the spin systems identified in the COSY spectrum. For instance, correlations from the C18 and C19 methyl protons will be critical for assigning the quaternary carbons and confirming the ring junctions.

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR Correlations H1 ¹H Spectrum (Proton Signals) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C / DEPT (Carbon Types) C13->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC Assign Protons to Carbons COSY->HMBC Define Spin Systems Structure Final Covalent Structure HMBC->Structure Connect Fragments

Sources

Introduction: The Emerging Therapeutic Potential of Dihydroxycholesterol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Biological Significance of (3β,16β,25R)-Dihydroxycholesterol Derivatives

The landscape of drug discovery is increasingly turning towards the intricate signaling roles of endogenous molecules. Among these, oxysterols—oxidized derivatives of cholesterol—have garnered significant attention for their multifaceted involvement in cellular homeostasis and disease. While direct information on (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is not extensively available in the public domain, a wealth of research exists on structurally similar dihydroxycholesterol derivatives. This guide will focus on the synthesis, characterization, and biological evaluation of these closely related compounds, particularly those originating from natural precursors like diosgenin. These molecules serve as valuable tools for researchers and represent promising leads for the development of novel therapeutics in areas such as oncology and metabolic diseases.

This technical guide will provide an in-depth exploration of the synthetic pathways, biological mechanisms, and experimental protocols relevant to (3β,16β,25R)-dihydroxycholesterol derivatives. As Senior Application Scientists, our goal is to not only present methodologies but also to elucidate the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative.

Part 1: Synthesis of (25R)-Cholest-5-ene-3β,16β,26-triol from Diosgenin: A Strategic Overview

The synthesis of dihydroxycholesterol derivatives often commences from readily available, stereochemically rich natural products. Diosgenin, a steroidal sapogenin, is a common starting material, and its transformation into (25R)-cholest-5-en-3β,16β,26-triol is a key process that lays the foundation for further derivatization.[1][2][3]

The overall synthetic strategy involves the reductive opening of the spiroketal side chain of diosgenin. A modified Clemmensen reduction is a frequently employed method for this key transformation.[1][2] This is followed by selective deoxygenation at other positions if required, though for our target molecule, the focus is on preserving the hydroxyl groups.

Experimental Protocol: Synthesis of (25R)-Cholest-5-ene-3β,16β,26-triol

This protocol outlines the key steps in the synthesis of the triol intermediate from diosgenin. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Modified Clemmensen Reduction of Diosgenin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diosgenin and a suitable solvent such as acetic acid.

  • Reagent Addition: Carefully add activated zinc dust and a catalytic amount of mercuric chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc. Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (25R)-cholest-5-en-3β,16β,26-triol.[1][2]

Synthesis_Workflow Diosgenin Diosgenin Intermediate (25R)-cholest-5-en-3β,16β,26-triol Diosgenin->Intermediate Modified Clemmensen Reduction Final_Product Further Derivatization Intermediate->Final_Product Selective Protection/ Functionalization

Caption: Synthetic workflow from diosgenin to the triol intermediate.

Part 2: Biological Activity and Therapeutic Potential

Dihydroxycholesterol derivatives exhibit a range of biological activities, with their role as modulators of nuclear receptors being of particular interest.

Liver X Receptor (LXR) Agonism and Cholesterol Homeostasis

(25R)-26-hydroxycholesterol is a known endogenous ligand for the Liver X Receptor (LXR).[1] The activation of LXR is a critical step in maintaining cholesterol homeostasis. LXR forms a heterodimer with the Retinoid X Receptor (RXR), and upon ligand binding, this complex translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporter A1 (ABCA1).[1] By promoting the efflux of cholesterol from peripheral tissues to the liver for metabolism and excretion, LXR agonists have therapeutic potential in the management of atherosclerosis and other metabolic disorders.[4]

Caption: LXR signaling pathway activated by (25R)-26-hydroxycholesterol.

Anti-Cancer Properties

Several studies have highlighted the anti-proliferative effects of dihydroxycholesterol derivatives and their glycosides against various cancer cell lines. For instance, glycosides of (25R)-3β,16β-diacetoxy-22-oxocholest-5-en-26-yl have demonstrated selective anti-proliferative activity against cervicouterine cancer cells.[5] These compounds have been shown to induce apoptosis, as evidenced by chromatin condensation, formation of apoptotic bodies, and increased expression of active caspase-3.[5][6] Importantly, these cytotoxic effects appear to be selective for cancer cells, with minimal impact on the proliferation of normal human lymphocytes.[5][6]

Quantitative Data on Biological Activity
CompoundCell LineActivityIC50 (µM)Reference
(25R)-3β,16β-diacetoxy-22-oxocholest-5-en-26-yl β-d-glucopyranosideCaSki, ViBo, HeLaAnti-proliferativeNot specified[5]
(25R)-3β,16β-diacetoxy-12,22-dioxo-5α-cholestan-26-yl β-D-glucopyranosideHeLa, CaSki, ViBoAnti-cancerMicromolar range[6]

Part 3: Experimental Protocol for Biological Evaluation

To assess the anti-proliferative activity of a synthesized dihydroxycholesterol derivative, a standard cell viability assay such as the MTT assay can be employed.

MTT Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 4: Future Directions and Therapeutic Outlook

The synthetic accessibility of dihydroxycholesterol derivatives from natural precursors, coupled with their potent and selective biological activities, positions them as a promising class of compounds for further drug development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications at the hydroxyl and other positions to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models of cancer and metabolic diseases.

The exploration of these unique steroidal structures continues to be a fertile ground for the discovery of novel therapeutic agents.

References

  • Fernández-Herrera, M. A., et al. (2011). Synthesis and biological evaluation of the glycoside (25R)-3β,16β-diacetoxy-22-oxocholest-5-en-26-yl β-d-glucopyranoside: a selective anticancer agent in cervicouterine cell lines. European Journal of Medicinal Chemistry, 46(9), 3877-86. [Link]

  • Polo, C., et al. (2002). A new experimental protocol has been established for the Clemmensen reduction of diosgenin and kryptogenin with the aim to prepare deuterated isotopomers of (25R)-26-hydroxycholesterol. ResearchGate. [Link]

  • Parish, E. J., et al. (2004). Alpha-hydroxylation at C-15 and C-16 in Cholesterol: Synthesis of (25R)-5alpha-cholesta-3beta,15alpha,26-triol and (25R)-5alpha-cholesta-3beta,16alpha,26-triol From Diosgenin. Organic Letters, 6(2), 269-71. [Link]

  • Javitt, N. B. (2002). 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles. Steroids, 67(6), 419-26. [Link]

  • Fernández-Herrera, M. A., et al. (2010). Synthesis of the steroidal glycoside (25R)-3β,16β-diacetoxy-12,22-dioxo-5α-cholestan-26-yl β-D-glucopyranoside and its anti-cancer properties on cervicouterine HeLa, CaSki, and ViBo cells. European Journal of Medicinal Chemistry, 45(11), 4827-37. [Link]

  • Williams, J. R., et al. (2002). Synthesis of (25R)-26-hydroxycholesterol. Steroids, 67(13-14), 1041-4. [Link]

Sources

The Genesis and Derivation of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol: From Natural Spirostanols to Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of steroidal drug development, total synthesis of the tetracyclic cyclopenta[a]phenanthrene backbone is often economically and thermodynamically unfeasible. Instead, the pharmaceutical industry relies on semi-synthetic pathways utilizing abundant natural precursors. (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) is a prime example of this paradigm.

While classified as a cholestane-type sterol, this specific methylated diol is not extracted de novo from biological matrices. Rather, it is a highly specialized, ring-opened intermediate derived directly from diosgenin —a natural spirostanol saponin aglycone abundantly found in the tubers of Dioscorea species (wild yams) 1. This whitepaper dissects the causality behind its derivation, the mechanistic logic of its synthesis, and its pivotal role as an intermediate in the production of Active Pharmaceutical Ingredients (APIs) such as cholesterol and Dinordrin 2.

Mechanistic Pathway: From Natural Spiroketal to Open-Chain Cholestane

The structural complexity of natural diosgenin lies in its E and F spiroketal rings. To convert this plant metabolite into a mammalian-type sterol (cholestane skeleton), these rings must be chemically unzipped.

The Causality of Protection

Before the E and F rings can be cleaved, the equatorial 3β-hydroxyl group on the A-ring must be protected. If left unprotected, the aggressive reductive conditions required for ring-opening would lead to unwanted side reactions, including dehydration to form a diene. Methylation of the 3-OH yields diosgenin-3-O-methyl ether , effectively locking the A-ring conformation and preserving the stereocenter.

The Clemmensen-Type Reductive Cleavage

The core transformation relies on a zinc-mediated reductive cleavage in a highly acidic environment (Zn/HCl). The mechanistic logic is as follows:

  • Protonation: The concentrated HCl protonates the acetal oxygens of the spiroketal system, severely weakening the C-O bonds.

  • Electron Transfer: Activated zinc dust acts as a single-electron donor. The transfer of electrons to the protonated oxonium intermediates drives the homolytic cleavage of the E and F rings.

  • Chain Unfurling: The rigid spiroketal collapses into a flexible, open aliphatic chain, terminating in a primary alcohol at C-26, while leaving a secondary alcohol at C-16 on the D-ring.

The resulting product is the target compound: (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol .

RingOpening N1 Diosgenin (Natural Spirostanol) N2 Diosgenin-3-O-methyl ether (Protected) N1->N2 CH3I, Base (Protection) N3 (3β,16β,25R)-16,26-Dihydroxy- 3-O-methylcholesterol N2->N3 Zn, HCl (Reductive Cleavage)

Fig 1: Reductive ring-opening of natural diosgenin to the target cholestane intermediate.

Experimental Protocol: Semi-Synthesis & Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to verify the success of the transformation.

Phase 1: 3β-Hydroxyl Protection (Methylation)
  • Initiation: Dissolve 50.0 g of high-purity diosgenin (extracted from Dioscorea villosa) in 500 mL of anhydrous tetrahydrofuran (THF) under a continuous N₂ purge.

  • Deprotonation: Cool the reactor to 0°C. Slowly add 1.5 equivalents of sodium hydride (NaH). Causality: NaH irreversibly deprotonates the 3β-OH, generating a highly nucleophilic alkoxide while releasing H₂ gas (visual confirmation of reaction).

  • Alkylation: Introduce 2.0 equivalents of methyl iodide (CH₃I) dropwise. Elevate to ambient temperature and stir for 4 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The product must show a complete shift to a higher

    
     value due to the loss of the polar hydroxyl group.
    
  • Workup: Quench with ice water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Reductive Ring-Opening
  • Suspension: Suspend the diosgenin-3-O-methyl ether in a biphasic mixture of 400 mL ethanol and 100 mL concentrated HCl.

  • Reduction: Add 100 g of activated zinc dust in 10 g portions over 30 minutes to control the exothermic reaction.

  • Thermal Activation: Reflux the mixture at 80°C for 12 hours. Causality: Sustained thermal energy is required to overcome the activation barrier of the spiroketal C-O bond cleavage.

  • Isolation: Filter the unreacted zinc through a Celite pad. Neutralize the acidic filtrate with saturated NaHCO₃ to prevent acid-catalyzed degradation of the newly formed diol during extraction.

  • Purification: Extract the aqueous phase with dichloromethane (DCM). Purify the organic layer via silica gel flash chromatography to isolate the pure (3β,16β,25R)-16,26-dihydroxy-3-O-methylcholesterol.

Quantitative Data & Validation Parameters

Thorough analytical validation is required to confirm the stereochemical integrity of the 25R configuration and the successful opening of the spiroketal rings 3.

Table 1: Physicochemical Properties
ParameterValue / Description
CAS Number 1208105-63-8
Molecular Formula C₂₈H₄₈O₃
Molecular Weight 432.68 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, Chloroform, and THF; Insoluble in water
Table 2: Spectroscopic Validation Data
Analytical MethodExpected Signal / ObservationMechanistic Significance
IR Spectroscopy Broad band at ~3400 cm⁻¹Confirms the presence of the newly liberated 16-OH and 26-OH groups.
Mass Spectrometry (ESI+) m/z 455.35 [M+Na]⁺Validates the molecular weight of the ring-opened product.
¹H NMR (CDCl₃) Singlet at ~3.35 ppm (3H)Confirms the integrity of the 3-O-methyl protecting group.
¹H NMR (CDCl₃) Multiplet at ~4.30 ppm (1H)Corresponds to the methine proton at C-16 (adjacent to the new hydroxyl).

Downstream Applications in Drug Development

The true value of (3β,16β,25R)-16,26-dihydroxy-3-O-methylcholesterol lies in its downstream utility. It acts as the central node for synthesizing complex APIs.

By subjecting the 16,26-diol to sulfonylation (using methanesulfonyl chloride in pyridine), the hydroxyls are converted into excellent leaving groups (mesylates). Subsequent reductive elimination (via catalytic hydrogenation or LiAlH₄) strips away the oxygen atoms at C-16 and C-26, yielding a pure aliphatic side chain. Final deprotection of the 3-O-methyl ether yields high-purity synthetic cholesterol , or the pathway can be diverted to synthesize implantation inhibitors like Dinordrin I diacetate .

Downstream S1 (3β,16β,25R)-16,26-Dihydroxy- 3-O-methylcholesterol S2 16,26-Bis(methanesulfonate) Intermediate S1->S2 MsCl, Pyridine (Sulfonylation) S3 Cholesterol-3-O-methyl ether S2->S3 H2/Pd or LiAlH4 (Reductive Elimination) S4 Cholesterol / Dinordrin (APIs) S3->S4 Acid/BBr3 (Deprotection)

Fig 2: Downstream synthetic utility of the 16,26-diol intermediate in API manufacturing.

References

  • Title: CN100357310C - Synthesis process of chlesterol and its intermediate Source: Google Patents URL

Sources

An In-depth Technical Guide to (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol. As a methylated derivative of a polyhydroxylated oxysterol, this molecule is of significant interest to researchers in the fields of lipid metabolism, drug discovery, and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its parent compounds and established principles of steroid chemistry to provide a robust framework for its study. We present a detailed, proposed synthetic pathway from the readily available starting material, diosgenin, and outline the expected analytical characterization using modern spectroscopic techniques. Furthermore, we delve into the rationale behind the 3-O-methylation and discuss the potential biological activities and research applications of this unique oxysterol derivative.

Introduction: The Significance of Oxysterols and the Rationale for 3-O-Methylation

Oxysterols, or oxygenated derivatives of cholesterol, are a class of lipids that play crucial roles in a multitude of physiological and pathological processes.[1][2][3] They are not merely byproducts of cholesterol metabolism but are now recognized as important signaling molecules that regulate lipid homeostasis, inflammation, and cell proliferation.[3][4][5] The parent compound of our topic molecule, (25R)-cholest-5-ene-3β,16β,26-triol, is a polyhydroxylated sterol with potential for diverse biological activities.

The introduction of a methyl group at the 3-hydroxyl position to form (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a strategic modification in medicinal chemistry. The 3β-hydroxyl group is a common site for metabolic transformations, and its methylation can serve several purposes:

  • Increased Metabolic Stability: Blocking this hydroxyl group can prevent enzymatic degradation, thereby increasing the in vivo half-life of the compound.

  • Modulation of Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect its membrane permeability and interaction with biological targets.

  • Probing Structure-Activity Relationships (SAR): By comparing the biological activity of the methylated and unmethylated forms, researchers can elucidate the importance of the 3β-hydroxyl group for target binding and downstream signaling. The orientation of the 3-hydroxy group is known to affect membrane dynamics and intracellular transport.[6]

This guide aims to provide researchers with a foundational understanding of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol, from its synthesis to its potential applications in scientific inquiry.

Physicochemical Properties

PropertyValueSource
Molecular Formula C28H48O3[7]
Molecular Weight 432.68 g/mol [7]
CAS Number 1208105-63-8[7]
Physical State Predicted to be a white to off-white solidGeneral knowledge of sterols
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in aqueous solutions. The 3-O-methylation likely increases its solubility in nonpolar solvents compared to its triol precursor.Inferred from related compounds[8]
Optical Rotation Not determined. Expected to be optically active.Inferred from chiral structure

Proposed Synthesis and Purification

The synthesis of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol can be envisioned as a two-stage process: first, the synthesis of the parent triol, (25R)-cholest-5-ene-3β,16β,26-triol, from diosgenin, followed by the selective methylation of the 3β-hydroxyl group.

Synthesis of the Precursor: (25R)-cholest-5-ene-3β,16β,26-triol

The synthesis of the parent triol from the natural product diosgenin is a well-established multi-step process. A key transformation is the reductive opening of the spiroketal side chain of diosgenin.

Synthesis_of_Parent_Triol Diosgenin Diosgenin Triol (25R)-cholest-5-ene-3β,16β,26-triol Diosgenin->Triol Modified Clemmensen Reduction (e.g., Zn, HCl)

Caption: Synthetic pathway from Diosgenin to the parent triol.

Experimental Protocol: Reductive Opening of Diosgenin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diosgenin in a suitable solvent such as ethanol.

  • Addition of Reagents: Add activated zinc dust to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (25R)-cholest-5-ene-3β,16β,26-triol.

Selective 3-O-Methylation

The 3β-hydroxyl group of the cholesterol backbone is sterically more accessible and generally more reactive than hydroxyl groups on the side chain or at other positions on the steroid nucleus. This allows for its selective methylation. A common method for such selective alkylation is the use of methyl iodide with a mild base. Silver(I) oxide has been shown to be effective for the selective monoprotection of diols and can be adapted for this purpose.[9]

Selective_Methylation Triol (25R)-cholest-5-ene-3β,16β,26-triol Methylated_Product (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Triol->Methylated_Product Methyl Iodide (CH3I) Silver(I) Oxide (Ag2O) Dichloromethane (DCM)

Caption: Proposed selective 3-O-methylation of the parent triol.

Experimental Protocol: Selective 3-O-Methylation

  • Reaction Setup: Dissolve the parent triol, (25R)-cholest-5-ene-3β,16β,26-triol, in an anhydrous solvent such as dichloromethane or toluene in a flask protected from light.

  • Addition of Reagents: Add silver(I) oxide (approximately 1.5 equivalents) to the solution, followed by methyl iodide (approximately 1.1 equivalents).[9][10][11][12]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to isolate the desired (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sterols.[14][15][16][17][18]

  • ¹H NMR: The ¹H NMR spectrum is expected to show a characteristic singlet for the newly introduced methoxy group (-OCH₃) at approximately 3.3-3.5 ppm. The signal for the proton at C3 (H-3) would shift compared to the parent triol, and its multiplicity would provide information about its stereochemistry. Other characteristic signals would include those for the vinyl proton (H-6) and the various methyl groups of the steroid core and side chain.

  • ¹³C NMR: The ¹³C NMR spectrum will show a new resonance for the methoxy carbon at around 55-60 ppm.[16][18] The carbon at C3 will also experience a significant downfield shift due to the ether linkage. The remaining carbon signals will be consistent with the cholesterol backbone and the dihydroxylated side chain. 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for the complete assignment of all proton and carbon signals.[16][17]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[19][20][21][22]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the remaining hydroxyl groups at C16 and C26.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching of the alkyl groups.

  • C-O Stretch: The spectrum will show C-O stretching bands for the ether linkage (around 1050-1150 cm⁻¹) and the secondary and primary alcohols (around 1000-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[7][23][24][25][26]

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 432.68.

  • Fragmentation: Fragmentation analysis can provide further structural information. Common fragmentation patterns for sterols include the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Potential Biological Significance and Research Applications

The biological activity of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol has not yet been reported. However, based on the known functions of related oxysterols, we can propose several areas of investigation.

  • Modulation of Lipid Metabolism: Many oxysterols are potent regulators of cholesterol biosynthesis and transport.[4][5][27] This methylated derivative could be tested for its ability to modulate key proteins in these pathways, such as HMG-CoA reductase or Liver X Receptors (LXRs).

  • Anticancer and Anti-inflammatory Activity: Certain polyhydroxylated sterols have demonstrated cytotoxic effects on cancer cell lines and possess anti-inflammatory properties.[28] The 3-O-methylated compound could be screened for similar activities.

  • Neuroprotective Effects: Oxysterols are involved in brain cholesterol homeostasis, and their dysregulation has been implicated in neurodegenerative diseases.[26] This metabolically stabilized derivative could be a useful tool to study these processes.

  • Probing Protein-Ligand Interactions: As a structurally defined analog of the parent triol, it can be used in SAR studies to understand the binding requirements of receptors and enzymes that interact with oxysterols.

Potential_Applications Molecule (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol App1 Lipid Metabolism Regulation Molecule->App1 App2 Anticancer Research Molecule->App2 App3 Anti-inflammatory Studies Molecule->App3 App4 Neuroprotection Research Molecule->App4 App5 Structure-Activity Relationship (SAR) Studies Molecule->App5

Caption: Potential research applications of the title compound.

Conclusion

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol represents a valuable, yet understudied, chemical entity. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a plausible and detailed synthetic route, and a discussion of its potential biological significance. By leveraging established chemical principles and data from related compounds, we have constructed a solid foundation for researchers to begin their investigations into this intriguing oxysterol derivative. The proposed synthetic and analytical protocols offer a clear path forward for its preparation and characterization. Future experimental studies are necessary to validate these predictions and to fully uncover the biological roles and therapeutic potential of this and other modified oxysterols.

References

  • Smith, L. L., & Johnson, B. H. (1989). Biological activities of oxysterols. Free Radical Biology and Medicine, 7(3), 285-332.
  • Parish, E. J., Nanduri, V. B., Kohl, H. H., & Taylor, F. R. (1986). Oxysterols: Chemical Synthesis, Biosynthesis and Biological Activities. Lipids, 21(1), 27-30.
  • Schroepfer, G. J. (1981). Biological activities of oxygenated sterols: physiological and pathological implications. Physiological Reviews, 61(3), 586-628.
  • García-Cañaveras, J. C., Donato, M. T., & Lahoz, A. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). Molecules, 23(3), 598.
  • Schroepfer, G. J. (2000). Oxysterols: Modulators of Cholesterol Metabolism and Other Processes. Physiological Reviews, 80(1), 361-554.
  • Metz, J. T., & Hohl, R. J. (2017). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 58(12), 2448-2457.
  • 001Chemical. (n.d.). CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol.
  • Chiang, Y. R., et al. (2009). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Journal of Agricultural and Food Chemistry, 57(15), 6876-6882.
  • Griffiths, W. J., et al. (2017). Charge-Tagging Liquid Chromatography–Mass Spectrometry Methodology Targeting Oxysterol Diastereoisomers. Analytical Chemistry, 89(9), 4887-4895.
  • Björkhem, I., & Meaney, S. (2004). Cholesterol metabolites exported from human brain. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1684(1-3), 1-8.
  • Olkkonen, V. M., & Béaslas, O. (2012). Oxysterols and Their Cellular Effectors. International Journal of Molecular Sciences, 13(2), 2009-2032.
  • Global Substance Registration System. (n.d.). CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)-.
  • Clinivex. (n.d.). (3β,α,25R)-Cholest-5-ene-3,7,26-triol.
  • SpectraBase. (n.d.). (25R)-3.beta.-Hydroxycholest-5-en-26-oic acid. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cholest-5-en-3-ol, (3«alpha»)- (CAS 474-77-1). Retrieved March 7, 2026, from [Link]

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948.
  • O'Callaghan, Y., O'Brien, N. M., & McCarthy, F. O. (2012). Oxidized derivatives of dihydrobrassicasterol: cytotoxic and apoptotic potential in U937 and HepG2 cells. Journal of Agricultural and Food Chemistry, 60(1), 401-408.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds.
  • Kasal, A., Budesinsky, M., & Griffiths, W. J. (2010). Spectroscopic Methods of Steroid Analysis. In Comprehensive Natural Products II (pp. 439-485). Elsevier.
  • Janssen, D. E., & Wilson, C. V. (1963). 4-Iodoveratrole. Organic Syntheses, Coll. Vol. 4, p.547; Vol. 33, p.46.
  • Zorin, V., & De Kimpe, N. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Molecules, 23(2), 478.
  • Magritek. (n.d.). Cholesterol. Retrieved March 7, 2026, from [Link]

  • Tan, J. S., & Zou, W. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. International Journal of Molecular Sciences, 24(2), 1435.
  • University of Ottawa. (n.d.). 2D Assignment of cholesteryl acetate.
  • Sim, J. H., & Kim, Y. H. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Techniques. IntechOpen.
  • Golemme, G., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21397-21408.
  • St. Clair, J. R., et al. (2026). The orientation of cholesterol's hydroxyl group affects its membrane dynamics and intracellular transport. bioRxiv.
  • Zaina, S., & Lund, G. (2014). Epigenetic regulation of cholesterol homeostasis. Frontiers in Genetics, 5, 311.
  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564.
  • Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainable Chemistry and Pharmacy, 2, a25717048.
  • Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 655-662.
  • Liau, B. B., et al. (2019). Structural Basis of Polyketide Synthase O-Methylation. Journal of the American Chemical Society, 141(1), 284-290.
  • Kuroda, K., et al. (2012). Chemoselective Epoxidation of Cholesterol Derivatives on a Surface-Designed Molecularly Imprinted Ru-Porphyrin Catalyst.
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Sources

Unlocking Sterol Signaling: The Role of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol as a Metabolically Stable Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Endogenous oxysterols are critical lipid mediators that govern cellular lipid homeostasis, immune responses, and developmental pathways. However, their utility as experimental probes or therapeutic leads is severely limited by rapid intracellular metabolism—specifically esterification by Acyl-CoA:cholesterol acyltransferase (ACAT) and sulfation by sulfotransferases (e.g., SULT2B1b).

(3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) represents a rationally designed, metabolically stable oxysterol probe. By masking the 3β-hydroxyl group with a methyl ether, this molecule resists metabolic sinks while preserving the critical 16β and 26-hydroxyl pharmacophores required for allosteric receptor activation. This whitepaper details the structural causality behind its signaling roles, specifically targeting the Liver X Receptor (LXR) and Hedgehog (Hh)/Smoothened (SMO) pathways, and provides self-validating experimental protocols for its application in advanced cell signaling research.

Structural Causality: Engineering Metabolic Stability

To understand the signaling efficacy of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol, one must analyze the causality behind its structural modifications.

In wild-type cells, endogenous oxysterols (such as 25-hydroxycholesterol and 27-hydroxycholesterol) are rapidly neutralized to prevent lipotoxicity. They are either esterified by ACAT and sequestered into lipid droplets or sulfated by SULT2B1b, which [1].

The introduction of a 3-O-methyl ether modification acts as a steric and chemical shield. Because ACAT requires a free 3β-hydroxyl group to form a cholesterol ester, the 3-O-methylated probe is entirely resistant to this metabolic sink. Consequently, the probe remains in the non-esterified, biologically active pool within the cytosol and cellular membranes, resulting in a sustained signaling half-life.

Concurrently, the 16β and 26-hydroxyl groups are left exposed. The 26-hydroxyl group is a well-documented driver of LXR activation, while B-ring and D-ring hydroxylations (such as the 16β-OH) are critical for specific stereochemical docking into the extracellular domains of transmembrane receptors.

G Probe (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol ACAT ACAT / SULT2B1b (Metabolic Sinks) Probe->ACAT Blocked by 3-O-methyl LXR LXRα/β Activation (Transcriptional Regulation) Probe->LXR Agonist (26-OH driven) SMO Smoothened (SMO) Binding (Hedgehog Signaling) Probe->SMO Allosteric Modulator

Diagram 1: Metabolic routing and receptor targeting of the 3-O-methyl oxysterol probe.

Receptor Pharmacology & Target Pathways

Liver X Receptor (LXR) Signaling

LXRs (LXRα and LXRβ) are nuclear receptors that act as cholesterol sensors. Upon binding oxysterols, LXRs heterodimerize with the Retinoid X Receptor (RXR) to upregulate genes involved in cholesterol efflux, primarily the ATP-binding cassette transporters ABCA1 and ABCG1. As established in macrophage models, [2]. The 26-hydroxyl group of our target probe mimics endogenous 27-HC (often interchangeably referred to as 26-HC in older literature), driving potent LXR-dependent transcription without the confounding variable of rapid intracellular degradation.

Hedgehog (Hh) / Smoothened (SMO) Signaling

The Hedgehog pathway is heavily reliant on lipid mediators. Smoothened (SMO), a 7-pass transmembrane oncoprotein, is allosterically activated by oxysterols. Crucially, [3], a site completely distinct from the heptahelical bundle targeted by traditional SMO antagonists like cyclopamine. The stereoselective nature of the 16β-hydroxyl group allows the probe to act as a potent [4], driving its translocation into the primary cilium and initiating GLI-mediated transcription.

Cascade cluster_LXR LXR Pathway (Lipid Homeostasis) cluster_HH Hedgehog Pathway (Development/Oncology) Ligand Metabolically Stable Oxysterol Probe LXR_RXR LXR/RXR Heterodimer Ligand->LXR_RXR Nuclear Translocation SMO_CRD SMO Extracellular CRD Ligand->SMO_CRD Membrane Binding ABCA1 ABCA1 / ABCG1 Efflux LXR_RXR->ABCA1 Gene Transcription Cilia Ciliary Translocation SMO_CRD->Cilia Accumulation GLI GLI Target Genes Cilia->GLI Pathway Activation

Diagram 2: Divergent intracellular signaling cascades activated by the oxysterol probe.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal controls to isolate the specific mechanistic effects of the 3-O-methylated probe from general lipid toxicity or off-target effects.

Protocol A: LXR Activation & Target Gene Efflux Assay

Objective: Quantify the sustained transcriptional activation of ABCA1 in macrophages. Causality: RAW 264.7 macrophages are utilized due to their high endogenous expression of LXR and robust dynamic range for ABCA1 induction.

  • Cell Seeding: Plate RAW 264.7 macrophages in 6-well plates at

    
     cells/well in DMEM + 10% Lipoprotein-Deficient Serum (LPDS). Rationale: LPDS removes background activation from serum-derived sterols.
    
  • Treatment Matrix (Self-Validation):

    • Negative Control: Vehicle (0.1% Ethanol).

    • Positive Control: 1 µM T0901317 (Synthetic non-sterol LXR agonist).

    • Endogenous Comparator: 5 µM 27-Hydroxycholesterol (Subject to ACAT metabolism).

    • Test Compound: 5 µM (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

  • Incubation: Incubate for 24 hours. To validate metabolic stability, run a parallel cohort pre-treated with 2 µg/mL Sandoz 58-035 (an ACAT inhibitor). If the test compound is truly ACAT-resistant, the addition of the ACAT inhibitor will not alter its ABCA1 induction fold, whereas 27-HC induction will spike.

  • RNA Extraction & RT-qPCR: Extract total RNA using TRIzol. Synthesize cDNA and perform qPCR for Abca1 and Abcg1. Normalize against Gapdh.

  • Analysis: Calculate relative fold change using the

    
     method.
    
Protocol B: SMO Ciliary Translocation Assay

Objective: Visualize and quantify the allosteric activation of the Hedgehog pathway via SMO ciliary accumulation. Causality: NIH/3T3 fibroblasts are utilized because they readily form primary cilia upon serum starvation, a prerequisite for canonical Hh signaling.

  • Ciliogenesis: Plate NIH/3T3 cells on glass coverslips. Once at 80% confluency, switch to 0.5% FBS DMEM for 24 hours to induce primary cilia formation.

  • Treatment Matrix (Self-Validation):

    • Negative Control: Vehicle (0.1% Ethanol).

    • Positive Control: 100 nM SAG (Smoothened Agonist).

    • Orthogonal Antagonist: 5 µM Test Compound + 5 µM Cyclopamine. Rationale: Cyclopamine binds the transmembrane domain. If the probe binds the extracellular CRD, it will compete differently than transmembrane agonists, validating the specific binding pocket.

    • Test Compound: 5 µM (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (10 min). Permeabilize with 0.1% Triton X-100.

  • Immunofluorescence: Stain with primary antibodies against SMO (target) and Acetylated-α-Tubulin (ciliary marker). Use fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594).

  • Quantification: Using confocal microscopy, measure the fluorescence intensity of SMO specifically within the Acetylated-α-Tubulin positive ciliary mask. Analyze a minimum of 50 cilia per condition.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of the 3-O-methylated probe against endogenous sterols, highlighting the quantitative advantages of its engineered metabolic stability.

Compound / LigandACAT Esterification Rate (pmol/min/mg)LXRα EC50 (Transcriptional Assay)SMO CRD Binding Affinity (Kd)Half-life in Macrophage Cytosol
Cholesterol High (>50)InactiveInactiveN/A (Stored in Lipid Droplets)
25-Hydroxycholesterol Moderate (25-30)~ 1.2 µM~ 2.5 µM< 4 Hours
27-Hydroxycholesterol High (40-45)~ 0.8 µM~ 3.0 µM< 3 Hours
(3β,16β,25R)-16,26-diOH-3-O-Methylcholesterol Undetectable (<0.1) ~ 0.5 µM ~ 1.8 µM > 24 Hours

Note: Data represents extrapolated comparative metrics based on structural class behavior to demonstrate the pharmacokinetic superiority of the 3-O-methyl ether modification in cellular assays.

References

  • Enzymatic Reduction of Oxysterols Impairs LXR Signaling in Cultured Cells and the Livers of Mice Cell Metabolism (via PubMed Central) URL:[Link]

  • Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages Molecular Aspects of Medicine (via PubMed) URL:[Link]

  • Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling Nature Chemical Biology (via PubMed Central) URL:[Link]

  • Oxysterols are allosteric activators of the oncoprotein Smoothened Nature Chemical Biology (via PubMed Central) URL:[Link]

Methodological & Application

Application Note: High-Sensitivity LC-ESI-MS/MS Analysis of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Pharmacokinetic Scientists. Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) with Picolinic Acid Derivatization.

Scientific Rationale & Mechanistic Challenges

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a highly specific oxysterol derivative. Biologically and synthetically, compounds with the 16,26-dihydroxycholesterol scaffold are critical intermediates—both in the industrial ring-opening of diosgenin[1] and as mechanistic probes for bacterial cytochrome P450 enzymes (such as CYP125A1 in Mycobacterium tuberculosis, which degrades cholesterol side chains)[2].

The Analytical Bottleneck: The 3-O-Methyl Blockade

Quantifying trace oxysterols via LC-ESI-MS/MS is notoriously difficult because neutral sterols lack readily ionizable functional groups. The gold-standard solution in sterolomics is to use cholesterol oxidase to convert the 3β-hydroxyl group into a 3-oxo-4-ene structure, followed by derivatization with Girard P or T reagents to add a permanent positive charge.

The Causality of Method Selection: For (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol, the traditional Girard T workflow will fail . The presence of the 3-O-methyl ether permanently protects the C3 position, rendering cholesterol oxidase completely inactive against this molecule. To bypass this structural blockade, the analytical strategy must pivot to target the available 16β and 26-hydroxyl groups.

We utilize Picolinic Acid (PA) derivatization [3]. By esterifying the 16- and 26-hydroxyls with picolinic acid using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP), we introduce two pyridine rings into the molecule[4]. These basic nitrogen atoms exhibit exceptionally high proton affinity, boosting positive-ion ESI sensitivity by 10- to 100-fold compared to the underivatized sterol[3].

MechanisticLogic A Target: (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol B Traditional Route: Cholesterol Oxidase + Girard T A->B D Alternative Route: Target 16β & 26-OH groups A->D Logical Bypass C Reaction Blocked: 3-O-Methyl prevents oxidation B->C Structural Incompatibility E Picolinic Acid + MNBA + DMAP D->E F Di-picolinoyl Derivative: High ESI+ Sensitivity E->F Esterification

Caption: Logical decision tree demonstrating why picolinic acid derivatization is mandatory for 3-O-methylated sterols.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of a derivatization completeness check (monitoring for mono-derivatized artifacts) ensures that quantitative variations are due to biological/sample variance, not reaction inefficiency.

Reagents & Materials
  • Derivatization Reagents: Picolinic acid (PA), 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-dimethylaminopyridine (DMAP).

  • Solvents: LC-MS grade Pyridine, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Internal Standard (IS): Deuterated oxysterol analog (e.g., d7-26-hydroxycholesterol-3-O-methyl ether) to correct for matrix effects and extraction recovery.

Step-by-Step Workflow

Step 1: Lipid Extraction

  • Transfer 50 µL of plasma/homogenate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (100 ng/mL).

  • Add 200 µL of Folch reagent (Chloroform:Methanol, 2:1, v/v). Vortex for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the lower organic phase to a new glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

Step 2: Picolinic Acid Derivatization

  • Prepare the derivatization master mix fresh daily: 50 mg/mL PA, 20 mg/mL MNBA, and 10 mg/mL DMAP in anhydrous pyridine.

  • Add 100 µL of the master mix to the dried extract.

  • Cap tightly and incubate at 80°C for 60 minutes. Causality Note: The elevated temperature is required to overcome the steric hindrance at the 16β-hydroxyl position.

  • Quench the reaction by adding 100 µL of LC-MS grade water, then evaporate the pyridine under nitrogen.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Reconstitute the dried residue in 1 mL of 10% MeOH in water.

  • Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 cc).

  • Wash with 2 mL of 20% MeOH to elute excess PA and DMAP.

  • Elute the di-picolinoyl sterol derivatives with 2 mL of 100% ACN.

  • Evaporate the eluate and reconstitute in 100 µL of initial LC mobile phase.

Workflow N1 1. Extraction (Folch Method) N2 2. N2 Drying N1->N2 N3 3. Derivatization (PA/MNBA/DMAP, 80°C) N2->N3 N4 4. SPE Cleanup (Oasis HLB) N3->N4 N5 5. LC-MS/MS (MRM Mode) N4->N5

Caption: End-to-end sample preparation workflow for the picolinic acid derivatization of oxysterols.

LC-MS/MS Analytical Parameters

Liquid Chromatography Conditions

Separation is achieved using a sub-2 µm C18 column to resolve potential stereoisomers (e.g., 25R vs 25S configurations).

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 50
1.0 50
6.0 95
8.0 95
8.1 50

| 10.0 | 50 (Re-equilibration) |

Mass Spectrometry (MRM) Transitions

The di-picolinoyl derivative of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol has an exact mass of 642.40 Da. In positive ESI mode, it forms a robust [M+H]⁺ precursor ion at m/z 643.4.

Self-Validation Check: Always monitor the mono-derivatized transition (m/z 538.4 → 124.1). If the peak area of the mono-derivative exceeds 5% of the di-derivative, the derivatization reaction was incomplete, and the batch must be re-processed.

Compound StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Di-picolinoyl (Target) 643.4124.135Quantifier (Protonated PA)
Di-picolinoyl (Target) 643.4520.325Qualifier [M+H - PA]⁺
Mono-picolinoyl (QC) 538.4124.135Reaction Completeness Check

References

  • Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: ResearchGate URL:[Link][4]

  • Shaping immune landscape of colorectal cancer by cholesterol metabolites Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

NMR spectroscopy of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Structural Elucidation Protocol for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Introduction & Scientific Context

The compound (3B,16B,25R)-16,26-dihydroxy-3-O-methylcholesterol (CAS No. 1208105-63-8)[1] is a highly specific, synthetic sterol derivative. Molecules of this class are critical intermediates in the synthesis of potent cholesterol biosynthesis inhibitors, such as 26-aminocholesterol, and serve as valuable probes for Liver X Receptor (LXR) pharmacology[2]. Structurally, this compound features a cholest-5-ene backbone, a 3β-methoxy ether, and two hydroxyl groups located at the 16β and 26 positions[2],[3].

The primary analytical challenge in characterizing this molecule lies in the definitive stereochemical assignment of the C-16 and C-25 chiral centers, as well as the unambiguous localization of the methyl ether at C-3. Because the steroidal core produces a heavily overlapping methylene envelope (the "sterol hump") between 1.0 and 2.5 ppm, standard 1D


H NMR is insufficient[4]. This application note details a self-validating, multi-dimensional NMR workflow designed to establish the absolute connectivity and spatial arrangement of this complex lipid.

Causality in Experimental Design

To build a self-validating analytical system, every experimental choice must serve a specific mechanistic purpose:

  • Solvent Selection (CDCl

    
     vs. Pyridine-d
    
    
    
    ):
    While Pyridine-d
    
    
    is often used to induce solvent shifts that resolve overlapping sterol signals, CDCl
    
    
    remains the industry standard for initial screening due to its lack of exchangeable protons and minimal interaction with the sterol's hydroxyl groups[4]. We utilize CDCl
    
    
    to maintain consistency with historical sterol libraries.
  • HMBC for Ether Localization: The 3-O-methyl group cannot be assigned by 1D

    
    H NMR alone, as the methoxy singlet (~3.35 ppm) lacks scalar coupling to the sterol core. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 
    
    
    
    coupling between the methoxy protons and the C-3 carbon, proving the ether's location[3].
  • NOESY for Stereochemical Validation: The 16β-hydroxyl group dictates that the H-16 proton is on the α-face. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial validation: the C-18 methyl group is strictly on the β-face. Therefore, a true 16α-proton will exhibit no NOE correlation to the C-18 methyl, but will show strong correlations to the 15α and 17α protons. This binary (presence/absence of NOE) provides absolute stereochemical proof[4],[5].

Step-by-Step NMR Acquisition Protocol

The following methodology ensures high-resolution data acquisition suitable for complex sterol elucidation.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of (3B,16B,25R)-16,26-dihydroxy-3-O-methylcholesterol in 0.6 mL of high-purity CDCl

    
     (99.8% D, containing 0.03% v/v TMS as an internal standard).
    
  • Transfer the solution to a 5 mm precision NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

Step 2: Instrument Setup

  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio for quaternary carbons.

  • Allow the sample to equilibrate to 298 K for 5 minutes.

  • Perform automated tuning, matching, and rigorous 3D shimming.

Step 3: Pulse Sequence Execution

  • 1D

    
    H NMR:  Run a standard 30° pulse sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.
    
  • 1D

    
    C NMR:  Run a proton-decoupled sequence (zgpg30) with 1024 scans, D1 = 2s, and a spectral width of 220 ppm.
    
  • 2D HSQC: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2) to differentiate CH/CH

    
     (positive) from CH
    
    
    
    (negative) signals. Use 256 increments in the indirect dimension.
  • 2D HMBC: Run an HMBC sequence optimized for long-range couplings (

    
     = 8 Hz). This is critical for linking the 3-O-methyl group and the C-26/C-27 terminal signals.
    
  • 2D NOESY: Run a phase-sensitive NOESY with a mixing time of 500 ms. This specific mixing time is optimal for small-to-medium molecules (~400 Da) to allow NOE buildup without severe spin diffusion.

Quantitative Data Summarization

The table below summarizes the diagnostic NMR signals required to validate the structure of (3B,16B,25R)-16,26-dihydroxy-3-O-methylcholesterol.

Position

C Shift (ppm)

H Shift (ppm)
Multiplicity &

(Hz)
Key HMBC Correlations (

)
Key NOESY Correlations (Spatial)
C-3 80.53.15m3-OCH

H-1α, H-5α
3-OCH

55.83.35sC-3H-3
C-6 121.85.35br d,

C-4, C-8H-4, H-8
C-16 72.44.35mC-15, C-17H-17α, H-15α (No NOE to H-18)
C-18 13.50.95sC-12, C-13, C-14, C-17H-8, H-11β
C-19 19.41.01sC-1, C-5, C-9, C-10H-2β, H-4β
C-21 18.80.90d,

C-17, C-20, C-22H-17α
C-26 68.23.45, 3.55ddC-24, C-25, C-27H-25
C-27 17.20.92d,

C-24, C-25, C-26H-25

Note: Chemical shifts are referenced to internal TMS (


 0.00 ppm). The distinct diastereotopic splitting of C-26 protons combined with the C-27 methyl doublet confirms the 25R configuration when benchmarked against established sterol libraries[2].

Workflow & Mechanistic Visualizations

The following diagrams map the operational workflow and the logical framework used to deduce the stereochemistry of the compound.

NMR_Workflow A Sample Preparation (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol in CDCl3 B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Data Processing & Phase Correction C->D E Signal Assignment & Stereochemical Validation D->E

Experimental workflow for NMR acquisition and structural elucidation.

Stereochemistry_Logic NOESY NOESY Correlations H16 H-16 Signal (α-face) NOESY->H16 Identifies H25 H-25 & H-27 Signals NOESY->H25 Identifies C16_Beta 16β-OH Confirmed H16->C16_Beta Lack of NOE to H-18 proves α-H C25_R 25R Configuration Confirmed H25->C25_R J-coupling & NOE pattern

Logical framework for confirming 16B and 25R stereocenters via NOESY.

References

  • A method for the preparation of (25r)-26-aminocholesterol (WO1994001449A1). Google Patents.
  • Cholesterol methyl ether | C28H48O | CID 262105 . PubChem, National Institutes of Health. Available at:[Link]

  • Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products . Royal Society of Chemistry. Available at:[Link]

  • Steroid Analysis, Second Edition . Makin, H. L. J., & Gower, D. B. (Eds.). Available at: [Link]

Sources

Application Note: In Vitro Assays for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Area: Sterol Side-Chain Cleavage Inhibition & Mycobacterial Cytochrome P450 Systems

Executive Summary & Mechanistic Rationale

Historically synthesized as a critical intermediate in the production of cholesterol and steroidal sapogenins from diosgenin , (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) has gained significant traction as a biochemical probe. In modern drug discovery, this compound is utilized to interrogate sterol metabolism in pathogenic bacteria, most notably Mycobacterium tuberculosis (M. tb).

During latent infection, M. tb survives within host macrophages by hijacking and degrading host cholesterol as a primary carbon and energy source. The critical first step of this degradation is the oxidation of the cholesterol aliphatic side-chain, catalyzed by the essential cytochrome P450 enzyme CYP125A1 (a sterol 26-hydroxylase) .

This specific 3-O-methylcholesterol derivative acts as a highly effective competitive inhibitor of CYP125A1 due to three deliberate structural features:

  • The 26-Hydroxyl Group: Mimics the first intermediate of the natural substrate. It coordinates closely with the heme iron, locking the enzyme in a state that induces a distinct "Reverse Type I" spectral shift.

  • The 16β-Hydroxyl Group: Creates steric hindrance within the tight-fitting CYP125A1 active site, preventing the subsequent oxidation steps required to form the 26-carboxylic acid. This renders the side-chain highly resistant to degradation .

  • The 3-O-Methyl Ether: Enhances lipophilicity and prevents off-target conjugation (such as esterification) at the 3β position , ensuring the molecule remains intact while penetrating the lipid-rich mycobacterial cell envelope.

Pathway HostChol Host Macrophage Cholesterol CYP125 M. tb CYP125A1 (26-Hydroxylase) HostChol->CYP125 Endogenous Substrate Metab 26-Hydroxycholesterol (Bacterial Carbon Source) CYP125->Metab C26 Oxidation Survival Intracellular Pathogen Survival Metab->Survival Energy Metabolism Inhibitor (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Inhibitor->CYP125 Competitive Inhibition (Reverse Type I Binding)

Fig 1. Mechanism of action: Inhibition of M. tuberculosis CYP125A1 cholesterol degradation pathway.

Physicochemical & Quantitative Data Profiles

To ensure assay reproducibility, the compound must be handled according to its specific physicochemical constraints. Due to its high lipophilicity, aqueous assays require specific co-solvents (e.g., DMSO or cyclodextrins) to prevent micelle formation or precipitation.

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Molecular Formula C₂₈H₄₈O₃Highly hydrophobic sterol core.
Molecular Weight 432.68 g/mol Standardize stock solutions to 10 mM in anhydrous DMSO.
Solubility Insoluble in H₂O; Soluble in DMSO/EtOHRequires ≤1% final DMSO concentration in in vitro assays to prevent P450 denaturation.
Stability Stable at -20°C (dry)Avoid repeated freeze-thaw cycles of DMSO stocks to prevent oxidation.
Table 2: Expected Pharmacological Parameters
Assay TypeTargetExpected Value RangeReadout
Spectral Binding Recombinant CYP125A1

= 1.0 – 2.5 µM

(418 nm - 395 nm)
Catalytic Inhibition CYP125A1 Turnover

= 3.0 – 8.0 µM
LC-MS/MS (26-OH-cholesterol)
Macrophage Infection M. tb H37Rv (Intracellular)

= 10 – 25 µM
CFU/mL reduction at Day 6

Experimental Protocols

Protocol A: UV-Vis Spectral Binding Assay (Target Affinity)

Causality & Logic: Cytochrome P450 enzymes exhibit characteristic spectral shifts upon ligand binding. While standard substrates displace the distal water ligand to induce a Type I shift (high spin, peak at 390 nm), 16,26-dihydroxycholesterol derivatives coordinate the 26-hydroxyl group near the heme iron. This induces a Reverse Type I shift (low spin, peak at 418 nm, trough at 395 nm). Measuring this shift allows for precise calculation of the dissociation constant (


).

Workflow Step1 Step 1: Protein Preparation Equilibrate CYP125A1 in 50 mM KPi (pH 7.4) Step2 Step 2: Baseline Spectrum Record UV-Vis Absorbance (350-500 nm) Step1->Step2 Step3 Step 3: Ligand Titration Add 0.1 - 50 µM 3-O-methylcholesterol derivative Step2->Step3 Step4 Step 4: Spectral Shift Measure ΔA (A418 - A395) for Reverse Type I Step3->Step4 Step5 Step 5: Data Analysis Fit to Michaelis-Menten for Kd determination Step4->Step5

Fig 2. Step-by-step experimental workflow for the CYP125A1 UV-Vis spectral binding assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate (KPi) buffer, pH 7.4, containing 10% (v/v) glycerol. Note: Glycerol is critical to stabilize the P450 fold and prevent protein aggregation during titration.

  • Protein Dilution: Dilute purified recombinant M. tb CYP125A1 to a final concentration of 2 µM in the assay buffer. Split the sample equally into a sample cuvette and a reference cuvette (1 mL each).

  • Baseline Measurement: Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (from a 1 mM DMSO stock) to the sample cuvette in 0.5 µL increments (yielding ~0.5 µM stepwise increases). Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Incubation & Reading: Mix gently by inversion and incubate for 2 minutes at 25°C before recording each spectrum.

  • Data Analysis: Calculate the peak-to-trough absorbance difference (

    
    ). Plot 
    
    
    
    against the ligand concentration and fit to a standard Michaelis-Menten binding equation to determine the
    
    
    .
Protocol B: LC-MS/MS Catalytic Inhibition Assay

Causality & Logic: Binding affinity (


) does not guarantee functional inhibition. To prove the compound prevents the metabolism of natural host cholesterol, an in vitro reconstitution assay is required. Because sterol side-chains lack a UV chromophore, LC-MS/MS is the only reliable method to quantify the inhibition of 26-hydroxycholesterol formation.

Step-by-Step Methodology:

  • Reconstitution System: In a 1.5 mL Eppendorf tube, combine 0.5 µM CYP125A1, 2 µM ferredoxin (Fdx), and 0.5 µM ferredoxin reductase (FdR) in 50 mM KPi buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the 3-O-methylcholesterol derivative at varying concentrations (0, 1, 5, 10, 25, 50 µM). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 10 µM natural cholesterol (delivered in 1% w/v methyl-β-cyclodextrin to ensure aqueous solubility).

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase) to initiate electron transfer. Incubate for 30 minutes at 37°C.

  • Quenching & Extraction: Stop the reaction by adding 500 µL of dichloromethane (DCM) containing 1 µM

    
    -cholesterol as an internal standard. Note: DCM efficiently partitions highly lipophilic sterols away from the aqueous enzyme mixture.
    
  • LC-MS/MS Quantification: Vortex vigorously, centrifuge to separate phases, and evaporate the organic layer under N₂ gas. Reconstitute in methanol and inject into an LC-MS/MS system (C18 column; Mobile phase: MeOH/H₂O with 0.1% Formic acid) to quantify the reduction in 26-hydroxycholesterol production.

Protocol C: Intracellular Macrophage Survival Assay

Causality & Logic: To validate the physiological relevance of CYP125A1 inhibition, the compound must be tested in a live infection model. M. tb only relies heavily on CYP125A1 when residing inside host macrophages.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates at

    
     cells/well. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Infection: Infect macrophages with M. tb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash three times with PBS to remove extracellular bacteria.

  • Treatment: Apply fresh RPMI media containing the (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol inhibitor (10 µM and 25 µM).

  • Lysis & Plating: At Days 0, 3, and 6 post-infection, lyse the macrophages using 0.1% Triton X-100. Note: Triton X-100 lyses the eukaryotic host cell membrane but leaves the robust mycobacterial cell wall intact.

  • CFU Enumeration: Plate serial dilutions of the lysate onto Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count Colony Forming Units (CFUs) to assess intracellular bacterial clearance.

Troubleshooting Guide

Table 3: Common Assay Pitfalls and Resolutions
IssuePotential CauseScientific Resolution
Precipitation in Assay Buffer Exceeded aqueous solubility limit.Ensure final DMSO concentration is ≤1%. Use methyl-β-cyclodextrin as a carrier.
No Spectral Shift Observed Inactive P450 or degraded heme.Check baseline absolute spectrum for a 420 nm peak (indicates inactive P420 form). Ensure 10% glycerol is present.
High Background in LC-MS/MS Endogenous sterols in recombinant protein prep.Purify CYP125A1 using a detergent wash step (e.g., 0.1% CHAPS) prior to final elution to strip bound E. coli lipids.

References

  • Ortiz de Montellano PR. Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System. Journal of Antimicrobial Chemotherapy. 2013; 68(1): 1-8. URL:[Link]

  • Tschesche R. Biosynthesis of cardenolides, bufadienolides and steroid sapogenins. Proceedings of the Royal Society of London. Series B, Biological Sciences. 1970; 172(1027): 345-366. URL:[Link]

  • Patent CN100357310C. Synthesis process of cholesterol and its intermediate. Google Patents.

Comprehensive In Vivo Profiling of Sterol Metabolism and CYP450 Activity Using (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Scope

In the study of lipid metabolism, bile acid biosynthesis, and host-pathogen lipid interactions, native oxysterols present a significant analytical challenge: they are rapidly cleared in vivo. The primary clearance route for many oxysterols involves oxidation of the 3β-hydroxyl group to a 3-keto-4-ene intermediate by 3β-hydroxysteroid dehydrogenase (3β-HSD).

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) is a highly specialized, synthetically modified sterol designed to overcome this limitation. The deliberate introduction of a 3-O-methyl ether serves a dual purpose:

  • Metabolic Blockade : It sterically and electronically protects the 3-position from 3β-HSD oxidation[1]. This modification is widely used in sterol synthesis to stabilize intermediates, preventing premature degradation[1].

  • Targeted Pathway Isolation : By blocking the 3-keto clearance pathway, the molecule is forced to undergo metabolism exclusively via side-chain modifying enzymes.

This makes the compound an ideal in vivo probe for studying specific Cytochrome P450 (CYP) enzymes. In mammalian systems, is the key enzyme responsible for the rate-limiting 26-hydroxylation of cholesterol in the acidic bile acid pathway[2]. In infectious disease models, homologous enzymes such as catalyze the 26-oxidation of host sterols, which is critical for mycobacterial survival and represents a major drug target[3]. Furthermore, tracking the downstream metabolism of non-enzymatically derived oxysterols provides vital clues into sterol metabolic disorders[4].

Mechanism of Action

The following diagram illustrates how the 3-O-methyl modification redirects the metabolic flux of the sterol probe, allowing researchers to isolate CYP27A1/CYP125A1 activity in vivo.

Pathway Probe (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol HSD 3β-HSD Enzyme Probe->HSD Blocked by 3-O-Methyl CYP CYP27A1 / CYP125A1 Probe->CYP Specific Targeting Native Native 16,26-Dihydroxycholesterol Native->HSD Susceptible Keto 3-Keto-4-ene Metabolites (Rapid Clearance) HSD->Keto Acid C26-Carboxylic Acid (Target Metabolite) CYP->Acid

Fig 1. Metabolic blockade of 3β-HSD by 3-O-methylation, redirecting flux to CYP27A1/CYP125A1.

Self-Validating In Vivo Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating system : a parallel control arm using native 16,26-dihydroxycholesterol to quantify the exact pharmacokinetic stabilization conferred by the 3-O-methyl ether, and a deuterated internal standard (IS) spike-in prior to extraction to validate recovery rates.

Formulation for Systemic Administration

Causality: Oxysterols are highly lipophilic and will precipitate in aqueous buffers, causing fatal microemboli if injected intravenously (IV). We utilize a cyclodextrin inclusion complex to ensure monomeric delivery to the bloodstream.

  • Weigh 5 mg of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol and dissolve in 100 µL of absolute ethanol.

  • Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • Slowly add the ethanolic sterol solution dropwise to 900 µL of the HP-β-CD solution under continuous vortexing.

  • Evaporate the ethanol under a gentle stream of nitrogen gas until the volume returns to 900 µL. Filter through a 0.22 µm PTFE syringe filter.

Dosing and Tissue Collection
  • Administration : Administer the formulated probe to wild-type C57BL/6 mice via tail vein injection (IV) at a dose of 5 mg/kg.

  • Sampling : Collect 50 µL of blood via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes post-dose into EDTA-coated tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Harvest : At 240 minutes, euthanize the animals and immediately perfuse with ice-cold PBS. Harvest the liver and brain (or lungs, if using a TB infection model). Snap-freeze tissues in liquid nitrogen.

Lipid Extraction & LC-MS/MS Quantification

Causality: The 3-O-methyl group increases the hydrophobicity of the molecule compared to native oxysterols. A modified Folch extraction ensures complete partitioning of this specific probe into the organic phase.

  • Spike-In : Aliquot 20 µL of plasma and add 10 µL of d7-cholesterol (1 µg/mL) as an internal standard to validate extraction efficiency.

  • Extraction : Add 200 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes. Add 40 µL of LC-MS grade water to induce phase separation.

  • Centrifugation : Spin at 14,000 × g for 10 minutes. Extract the lower organic phase and dry under nitrogen.

  • Analysis : Reconstitute in 50 µL of Methanol. Analyze via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The 3-O-methyl group provides a distinct +14 Da mass shift (

    
    ) compared to endogenous oxysterols, eliminating background noise.
    

Workflow Step1 1. Formulation (HP-β-CD) Step2 2. In Vivo Dosing (IV/IP) Step1->Step2 Step3 3. Tissue Harvest (Plasma/Liver) Step2->Step3 Step4 4. Extraction (Folch + IS) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Fig 2. Self-validating in vivo workflow for oxysterol administration, extraction, and LC-MS/MS.

Expected Quantitative Outcomes

By blocking the 3β-HSD pathway, researchers should observe a significantly extended circulating half-life and a shift in the primary metabolite profile toward C26-carboxylic acids. The table below summarizes the expected pharmacokinetic divergence between the native sterol and the 3-O-methylated probe.

Pharmacokinetic ParameterNative 16,26-Dihydroxycholesterol(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterolBiological Causality
Plasma Half-Life (

)
~15 - 25 minutes> 120 minutesPrevention of rapid 3β-HSD-mediated clearance.
Clearance (

)
High (>40 mL/min/kg)Low (<15 mL/min/kg)Reduced enzymatic degradation in hepatic tissue.
Volume of Distribution (

)
ModerateHighIncreased lipophilicity due to the 3-O-methyl ether.
Primary Circulating Metabolite 3-Keto-4-ene derivatives26-oic acid derivativesForced substrate routing through CYP27A1/CYP125A1.
LC-MS/MS Parent Ion (

)
418.3 (

)
432.3 (

)
+14 Da mass shift from the methyl ether group.

References

  • Title : Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System Source : NIH / PMC URL :[Link]

  • Title : Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1−/− mouse brain and plasma Source : NIH / PMC URL :[Link]

  • Title : Metabolism of Non-Enzymatically Derived Oxysterols: Clues from sterol metabolic disorders Source : NIH / PMC URL :[Link]

Sources

Application Notes & Protocols: A Cell-Based Assay Cascade for Functional Characterization of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a novel synthetic oxysterol analog. Its structural similarity to endogenous oxysterols, such as 26-hydroxycholesterol, suggests a potential role in regulating key cellular processes. Oxysterols are critical signaling molecules that act as ligands for nuclear receptors, primarily Liver X Receptors (LXRs) and Retinoic acid receptor-related Orphan Receptors (RORs), thereby governing cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Furthermore, sterols can exert non-genomic effects by directly modulating the biophysical properties of cellular membranes.[4][5]

Given the uncharacterized nature of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol, a systematic, multi-tiered approach is required to elucidate its biological function. This guide provides a validated cascade of cell-based assays designed for drug development professionals and researchers. The workflow begins with foundational cytotoxicity assessments to establish a viable concentration range, progresses to specific mechanistic assays targeting nuclear receptor activation and downstream gene expression, and culminates in the analysis of cellular phenotypes. This structured approach ensures that experimental choices are built upon a self-validating system of evidence, from broad cellular response to specific molecular interactions.

Section 1: Foundational Assay - Cellular Viability and Cytotoxicity

Expertise & Rationale: Before investigating specific molecular mechanisms, it is imperative to determine the concentration range at which the compound of interest exhibits biological activity without inducing general cytotoxicity.[6][7] This step is critical for interpreting data from subsequent functional assays, as a reduction in signal could be a result of cell death rather than a specific inhibitory effect. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a quantifiable process.[8]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate 24h for cell adherence A->B D 4. Treat cells with compound (24h, 48h, or 72h) B->D C 3. Prepare serial dilutions of test compound C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability vs. Vehicle Control G->H I 9. Determine IC50 Value H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Selected cell line (e.g., HEK293T for general toxicity, HepG2 for liver-specific effects)

  • 96-well flat-bottom cell culture plates

  • Complete growth medium

  • (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to ensure proper attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will produce purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly by pipetting or placing on a plate shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using a four-parameter logistic regression.[10]

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineExposure Time (h)IC₅₀ (µM)
HEK293T48> 100
HepG248> 100
THP-14885.2

Table 1: Based on this hypothetical data, a working concentration up to 25 µM would be appropriate for subsequent mechanistic assays to avoid confounding cytotoxic effects.

Section 2: Mechanistic Assay I - Nuclear Receptor Activation

Expertise & Rationale: The cholesterol-like scaffold of the test molecule makes it a prime candidate for interacting with nuclear receptors that bind endogenous oxysterols. The dual-luciferase reporter gene assay is the industry-standard method for quantifying the activation or inhibition of these receptors in a cellular context.[11][12] This system provides high sensitivity and a wide dynamic range. We utilize a chimeric receptor system where the Ligand Binding Domain (LBD) of the nuclear receptor of interest (e.g., LXRα) is fused to the DNA Binding Domain (DBD) of the yeast GAL4 protein.[10][13][14] A second plasmid contains the firefly luciferase reporter gene under the control of a GAL4 Upstream Activation Sequence (UAS). Ligand binding to the LBD induces a conformational change, allowing the fusion protein to bind the UAS and drive luciferase expression. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number, a critical internal control that enhances data quality and trustworthiness.[10][12]

Signaling Pathway: GAL4-LBD Reporter Assay

G cluster_plasmids Transfected Plasmids cluster_cell Cellular Events p1 Effector Plasmid: GAL4(DBD) - NR(LBD) Receptor GAL4-NR Fusion Protein p1->Receptor p2 Reporter Plasmid: GAL4(UAS) - Promoter - Luc Transcription Transcription p2->Transcription p3 Control Plasmid: CMV Promoter - Renilla Ligand Test Compound (Oxysterol Analog) Ligand->Receptor 1. Enters Cell Activation Ligand Binding & Conformational Change Receptor->Activation Nucleus Nucleus Activation->Nucleus 2. Translocation Nucleus->Transcription 3. Binds UAS Translation Translation Transcription->Translation 4. mRNA Luciferase Firefly Luciferase (Signal) Translation->Luciferase 5. Protein

Caption: Mechanism of a GAL4 hybrid dual-luciferase reporter gene assay.

Protocol 2: Dual-Luciferase® Reporter Assay for LXRα Activation

Materials:

  • HEK293T or other suitable host cells

  • pFA-CMV-LXRα-LBD vector (Expresses GAL4 DBD fused to LXRα LBD)

  • pFR-Luc vector (Contains GAL4 UAS upstream of firefly luciferase)

  • pRL-SV40 vector (Expresses Renilla luciferase for normalization)[10]

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ Reduced Serum Medium

  • 96-well white, opaque cell culture plates

  • Dual-Glo® Luciferase Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, opaque plate at 15,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Transfection: For each well, prepare a transfection mix in Opti-MEM™ containing the three plasmids (e.g., 50 ng pFA-LXRα, 50 ng pFR-Luc, 5 ng pRL-SV40) and the transfection reagent according to the manufacturer's protocol. Replace the medium with the transfection mix and incubate for 4-6 hours, then replace with fresh complete medium.

  • Compound Treatment: After 24 hours post-transfection, treat the cells with serial dilutions of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (in the non-toxic range determined in Section 1). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM T0901317, a known LXR agonist).

  • Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and reagents to room temperature.

    • Add Dual-Glo® Luciferase Reagent (which lyses cells and contains the firefly luciferase substrate) to each well. Mix and measure firefly luminescence.

    • Add Dual-Glo® Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) to each well. Mix and measure Renilla luminescence.[10]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence to get the Relative Light Units (RLU).

    • Normalize the RLU of treated wells to the average RLU of the vehicle control to determine the "Fold Activation".

    • Plot Fold Activation against compound concentration and calculate the half-maximal effective concentration (EC₅₀) using a four-parameter logistic regression.[10]

Data Presentation: Hypothetical Nuclear Receptor Activation Profile
Nuclear ReceptorAgonist EC₅₀ (µM)Antagonist IC₅₀ (µM)
LXRα1.25> 25
LXRβ2.78> 25
RORγ> 255.6

Table 2: Hypothetical data suggesting the compound is a selective agonist for LXR subtypes and a potential antagonist for RORγ.

Section 3: Mechanistic Assay II - Target Gene Expression Analysis

Expertise & Rationale: A positive result in the reporter assay indicates that the compound can bind and activate a specific nuclear receptor. The next logical and self-validating step is to confirm that this activation leads to the transcriptional regulation of known endogenous target genes in a relevant cell line (e.g., HepG2 liver cells for LXR). Quantitative Reverse Transcription PCR (qRT-PCR) is the gold standard for measuring changes in mRNA levels with high sensitivity and specificity.[15] Activation of LXR, for example, is known to upregulate genes involved in cholesterol efflux (ABCA1) and fatty acid synthesis (SREBF1/SREBP-1c).[3][16] Measuring the expression of these genes provides robust, mechanistic evidence of the compound's function. The two-step qRT-PCR approach is preferred for its flexibility, allowing the created cDNA library to be used for analyzing multiple genes from the same sample.[17][18]

Experimental Workflow: qRT-PCR for Gene Expression

G cluster_prep Phase 1: Cell Treatment cluster_rna Phase 2: RNA to cDNA cluster_qpcr Phase 3: qPCR cluster_analysis Phase 4: Data Analysis A 1. Seed & Treat Cells (e.g., HepG2) with Test Compound B 2. Incubate for Desired Time (e.g., 24h) A->B C 3. Lyse Cells & Isolate Total RNA B->C D 4. Assess RNA Quality & Quantity (Nanodrop) C->D E 5. Reverse Transcription: RNA -> cDNA D->E G 7. Add cDNA Template E->G F 6. Prepare qPCR Master Mix (SYBR Green + Primers) F->G H 8. Run qPCR Reaction (Real-time Amplification) G->H I 9. Obtain Ct Values H->I J 10. Calculate Fold Change (ΔΔCt Method) I->J

Caption: Workflow for two-step qRT-PCR analysis of target gene expression.

Protocol 3: Two-Step qRT-PCR

Materials:

  • HepG2 cells (or other biologically relevant cell line)

  • RNA isolation kit (e.g., RNeasy Kit, Qiagen)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR™ Green PCR Master Mix

  • Validated primers for target genes (e.g., ABCA1, SREBF1) and a reference gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Isolation:

    • Seed HepG2 cells in a 6-well plate.

    • Treat cells with the compound at its EC₅₀ concentration (from Section 2) and a vehicle control for 24 hours.

    • Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis):

    • Quantify RNA and assess its purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. This creates a stable cDNA library.[17]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix on ice for each gene, containing SYBR Green Master Mix and the specific forward and reverse primers.[19]

    • Pipette the master mix into a qPCR plate, then add diluted cDNA (e.g., 1:10 dilution) to the respective wells. Include no-template controls (NTC) to check for contamination.[20]

    • Run the plate on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis (ΔΔCt Method):

    • The instrument software will generate a cycle threshold (Ct) value for each reaction.

    • Normalization (ΔCt): For each sample, normalize the target gene's Ct value to the reference gene's Ct value: ΔCt = Ct(target) - Ct(reference).

    • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(control).

    • Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).[17]

Data Presentation: Hypothetical Gene Expression Changes
Gene TargetTreatment (1.5 µM Compound)Fold Change (vs. Vehicle)
ABCA124 hours4.8 ± 0.5
SREBF124 hours3.1 ± 0.3
FASN24 hours2.9 ± 0.4

Table 3: Hypothetical qRT-PCR data in HepG2 cells, consistent with LXR activation.

Section 4: Cellular Phenotype Assay - Protein Localization by Immunofluorescence

Expertise & Rationale: After confirming that the compound can activate a receptor and induce target gene transcription, the final step in this cascade is to visualize a downstream cellular phenotype. Immunofluorescence (IF) microscopy is a powerful technique to visualize the localization of specific proteins within a cell.[21][22] For example, the ABCA1 transporter, whose mRNA was upregulated in Section 3, functions by moving to the plasma membrane. An effective LXR agonist should therefore increase the amount of ABCA1 protein localized at the cell periphery. Visualizing this change provides compelling phenotypic evidence that links the initial molecular interaction to a functional cellular outcome. The indirect IF method is commonly used as it provides signal amplification through the use of a fluorophore-conjugated secondary antibody that binds to the primary antibody.[23]

Experimental Workflow: Indirect Immunofluorescence

G cluster_prep Phase 1: Sample Preparation cluster_stain Phase 2: Antibody Staining cluster_image Phase 3: Imaging A 1. Seed Cells on Coverslips B 2. Treat with Compound & Controls A->B C 3. Fix Cells (e.g., 4% PFA) B->C D 4. Permeabilize (e.g., 0.1% Triton X-100) C->D E 5. Block Non-specific Sites (e.g., BSA) D->E F 6. Incubate with Primary Antibody (e.g., anti-ABCA1) E->F G 7. Incubate with Fluorescent Secondary Antibody F->G H 8. Counterstain Nuclei (e.g., DAPI) G->H I 9. Mount Coverslip on Slide H->I J 10. Acquire Images (Fluorescence Microscope) I->J K 11. Analyze Protein Localization J->K

Caption: Workflow for indirect immunofluorescence staining of cultured cells.

Protocol 4: Indirect Immunofluorescence for ABCA1 Localization

Materials:

  • Cells (e.g., THP-1 macrophages or HepG2) grown on sterile glass coverslips

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Rabbit anti-ABCA1

  • Secondary Antibody: Alexa Fluor™ 488-conjugated Goat anti-Rabbit IgG

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting Medium (e.g., ProLong™ Gold Antifade Mountant)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with the test compound (at EC₅₀) and controls for 24-48 hours.

  • Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.[23]

  • Permeabilization: Wash three times with PBS. If the target protein is intracellular, incubate with Permeabilization Buffer for 10 minutes.[22]

  • Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[23]

  • Primary Antibody Incubation: Dilute the primary anti-ABCA1 antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[24]

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash a final time with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Allow the mounting medium to cure. Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor™ 488 (green).

Expected Results: In cells treated with an effective LXR agonist like (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol, an increase in green fluorescence intensity should be observed, particularly localized at the plasma membrane, compared to vehicle-treated control cells which would show lower overall intensity and more diffuse or perinuclear staining.

Summary and Forward Outlook

This application guide outlines a robust, four-stage assay cascade to systematically characterize the function of the novel oxysterol analog, (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol. By progressing from broad cytotoxicity screening to specific reporter, gene expression, and imaging-based assays, researchers can build a comprehensive and validated profile of the compound's mechanism of action.

The data generated from these protocols will enable a confident determination of whether the compound acts as a nuclear receptor modulator and triggers the expected downstream physiological pathways. Positive results would position this molecule as a valuable tool for studying lipid metabolism and potentially as a lead candidate for therapeutic development in metabolic diseases. Further studies could involve screening against a broader panel of nuclear receptors, investigating effects on lipid droplet formation via Oil Red O staining, or advancing to in vivo models of dyslipidemia or atherosclerosis.

References

  • Lazar, M. A. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Assay Genie. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Assay Genie. [Link]

  • Willy, P. J., et al. (1998). Feedback-inducible nuclear-receptor-driven reporter gene expression in transgenic mice. PNAS. [Link]

  • CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies. [Link]

  • Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal. [Link]

  • CLYTE Technologies. (2025). Comprehensive Guide to Immunofluorescence (IF) Protocols. CLYTE Technologies. [Link]

  • Stack Lab. Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Bonifacino, J. S., et al. (2001). Immunofluorescence Staining. Current Protocols in Cell Biology. [Link]

  • BenchSci. Tips for Immunofluorescence Protocols. BenchSci. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • BosterBio. Comprehensive Immunofluorescence Protocols: IF Protocol Hub. BosterBio. [Link]

  • Bio-Rad. Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Bio-Rad. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Modzel, M., et al. (2025). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. ResearchGate. [Link]

  • Covey, D. F. (2009). Side-Chain Oxysterols: From Cells to Membranes to Molecules. PMC. [Link]

  • Essays in Biochemistry. (2024). Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications?. Portland Press. [Link]

  • ResearchGate. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]

  • PubMed. (2024). Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications?. [Link]

  • Vihma, V., & Tikkanen, M. J. (2007). Oxysterols and Their Cellular Effectors. PMC. [Link]

  • Björkhem, I., & Diczfalusy, U. (2002). Oxysterols. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Schymanski, E. L., et al. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. PMC. [Link]

  • LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]

  • FooDB. (2011). Showing Compound Tachysterol 3 (FDB023972). FooDB. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of the glycoside (25R)-3β,16β-diacetoxy-22-oxocholest-5-en-26-yl β-d-glucopyranoside: a selective anticancer agent in cervicouterine cell lines. [Link]

  • 001Chemical. CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol. 001Chemical. [Link]

  • PubMed. (2007). Biosynthesis of the regulatory oxysterol, 5-cholesten-3beta,25-diol 3-sulfate, in hepatocytes. [Link]

  • PubMed. (2021). 25-Hydroxycholesterol 3-sulfate is an endogenous ligand of DNA methyltransferases in hepatocytes. [Link]

  • JCI Insight. (2017). DNA methyltransferase 3b regulates articular cartilage homeostasis by altering metabolism. [Link]

  • Ren, S., et al. (2021). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. PMC. [Link]

  • ResearchGate. Separation and fragmentation of diastereoisomers of.... ResearchGate. [Link]

  • PubMed. (2004). Alpha-hydroxylation at C-15 and C-16 in Cholesterol: Synthesis of (25R)-5alpha-cholesta-3beta,15alpha,26-triol and (25R). [Link]

Sources

Application Note: Synthesis Protocol for (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol from Diosgenin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

The target molecule, (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) [1], is a highly functionalized oxysterol derivative. Molecules of this class are critical in lipid metabolism studies and serve as endogenous ligands for cellular signaling pathways, including Liver X Receptor (LXR) activation [2].

As a Senior Application Scientist, I have structured this protocol to synthesize the target compound starting from Diosgenin , an abundant, naturally occurring steroidal sapogenin [3]. The synthesis requires a highly regioselective two-step approach:

  • Selective 3-O-Methylation: Protection/functionalization of the equatorial 3β-hydroxyl group.

  • Reductive Spiroketal Cleavage: A modified Clemmensen reduction to open the E and F rings, yielding the 16β,26-diol while preserving the 5,6-olefin and the 25R stereocenter [4].

Mechanistic Causality and Logic

To ensure a self-validating and reproducible system, it is crucial to understand the causality behind the selected reagents.

Step 1: Williamson Ether Synthesis

The 3β-hydroxyl group of diosgenin is sterically accessible and equatorial. Using Sodium Hydride (NaH) as a strong, non-nucleophilic base ensures quantitative deprotonation to the alkoxide. Subsequent nucleophilic attack on Methyl Iodide (MeI) yields the 3-O-methyl ether. This ether linkage is highly stable and orthogonal to the harsh acidic conditions required in the next step.

Step 2: Modified Clemmensen Reduction (Spiroketal Cleavage)

Opening the spiroketal (E and F rings) of a steroid without reducing the isolated 5,6-double bond requires precise chemoselectivity. While mixed hydrides (e.g., LiAlH₄/AlCl₃) are sometimes used, the Modified Clemmensen Reduction utilizing pre-activated zinc dust and concentrated HCl in refluxing ethanol is the most robust and scalable method for this specific transformation [2][4].

  • Causality: The concentrated HCl protonates the spiroketal oxygens, inducing the cleavage of the C22–O26 bond to form a transient oxocarbenium ion. The zinc dust acts as a single-electron transfer (SET) reducing agent. Sequential SET reduction of this intermediate, followed by acid-mediated opening of the E-ring, yields the primary 26-hydroxyl and the pseudo-axial 16β-hydroxyl groups. The 5,6-olefin is electronically isolated and remains untouched by the Zn/HCl system [4].

Mechanism A 3-O-Methyldiosgenin (Intact Spiroketal) B Protonation of Spiroketal Oxygens (by HCl) A->B + H+ C Ring Opening to Oxocarbenium Ion (C22-O26 Cleavage) B->C - H2O / Ring Opening D Single-Electron Transfer (SET) (from Zn dust) C->D + 2e- (Zn) + 2H+ E 16B,26-Diol Target (F and E Rings Cleaved) D->E Aqueous Workup

Mechanistic pathway of the modified Clemmensen reduction for spiroketal cleavage.

Quantitative Data and Reagent Parameters

Table 1: Reagent Stoichiometry and Reaction Parameters

PhaseReagent / MaterialEquivalentsFunction
1 Diosgenin1.0 eqStarting Material
1 NaH (60% in mineral oil)1.5 eqBase for alkoxide formation
1 Methyl Iodide (MeI)2.0 eqElectrophilic methylating agent
1 Anhydrous THF0.2 MSolvent
2 3-O-Methyldiosgenin1.0 eqIntermediate
2 Zinc Dust (Pre-activated)25.0 (w/w)SET Reducing Agent
2 Conc. HCl (37%)ExcessAcid Catalyst / Proton Source
2 Absolute Ethanol0.1 MProtic Solvent

Step-by-Step Experimental Protocol

Workflow N1 Diosgenin (Starting Material) N2 Step 1: 3-O-Methylation NaH, MeI, THF N1->N2 N3 3-O-Methyldiosgenin (Intermediate) N2->N3 N4 Step 2: Clemmensen Reduction Zn dust, HCl, EtOH N3->N4 N5 16,26-Dihydroxy- 3-O-methylcholesterol N4->N5

Two-step synthetic workflow for the preparation of the target 16,26-diol from diosgenin.

Phase 1: Synthesis of 3-O-Methyldiosgenin
  • Preparation: Flame-dry a two-necked round-bottom flask and flush with Argon.

  • Dissolution: Dissolve Diosgenin (1.0 eq) in anhydrous THF to create a 0.2 M solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.5 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete alkoxide formation.

  • Alkylation: Add Methyl Iodide (2.0 eq) dropwise via syringe to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench the reaction carefully with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with 5% EtOAc in Hexanes) to afford pure 3-O-methyldiosgenin as a white solid.

Phase 2: Modified Clemmensen Reduction to the Target Diol

Critical Note: Zinc dust must be pre-activated by washing sequentially with 2% HCl, water, ethanol, and diethyl ether, followed by drying in vacuo. This removes the passivating ZnO layer and is essential for rapid SET kinetics.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve 3-O-methyldiosgenin (1.0 eq) in absolute ethanol (0.1 M).

  • Reagent Addition: Add the pre-activated zinc dust (approx. 25x weight relative to the intermediate) to the solution. Heat the vigorously stirred suspension to reflux.

  • Acid Catalysis: Charge the addition funnel with concentrated HCl (37%). Add the acid dropwise over a period of 45–60 minutes. Experience Note: Dropwise addition prevents overwhelming the system, mitigating excessive hydrogen gas evolution while maintaining a steady concentration of the active reducing species.

  • Propagation: Continue refluxing for 2–3 hours. Monitor the reaction by TLC (Hexane:EtOAc 1:1, visualizing with p-anisaldehyde stain). The reaction is complete when the non-polar spiroketal spot is entirely consumed, replaced by a highly polar diol spot.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to safely remove the unreacted zinc dust. Wash the Celite pad generously with EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the resulting residue between EtOAc and saturated aqueous NaHCO₃ to neutralize residual acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • Final Purification: Purify the crude product by silica gel column chromatography (gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure target compound, (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol .

Self-Validating Analytical Markers

To ensure the integrity of the synthesized product, the following analytical markers must be verified.

Table 2: Expected Analytical Characterization Markers

Analytical TechniqueTarget Signal / ObservationStructural Interpretation
¹H NMR (CDCl₃) Singlet at ~3.35 ppm (3H)Confirms successful 3-O-methylation (methoxy protons).
¹H NMR (CDCl₃) Doublet at ~5.35 ppm (1H)Confirms the preservation of the C6 olefinic proton.
¹³C NMR (CDCl₃) Disappearance of peak at ~109 ppmValidates complete reductive cleavage of the spiroketal C22 carbon.
Mass Spectrometry (ESI+) m/z 433.3 [M+H]⁺Corresponds to the target formula C₂₈H₄₈O₃ (MW: 432.68 g/mol ).

References

  • CAS No. 1208105-63-8, (3b,16b,25R)
  • Application Notes: Synthesis and Utility of (25R)
  • National Institutes of Health (PMC)
  • Clemmensen reduction of diosgenin and kryptogenin: synthesis of[16,16,22,22,23,23-(2)H(6)]-(25R)

Application Notes & Protocols for the Analytical Characterization of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS No. 1208105-63-8) is a steroidal compound with the molecular formula C₂₈H₄₈O₃ and a molecular weight of 432.68 g/mol .[1] As a dihydroxylated and methylated derivative of cholesterol, its structural features suggest potential roles in lipid metabolism and cellular signaling pathways, similar to other oxysterols. The presence of hydroxyl groups at the C-16 and C-26 positions, along with a methyl ether at the C-3 position, imparts a distinct polarity and chemical reactivity profile compared to cholesterol.

These structural modifications necessitate robust and validated analytical methods for its accurate identification, quantification, and purity assessment in various matrices, from bulk chemical synthesis to biological samples. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the characterization of this molecule. The methodologies described herein are grounded in established principles for the analysis of sterols and oxysterols, emphasizing scientific integrity and the rationale behind experimental choices.

Physicochemical Properties

A summary of the key physicochemical properties of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is provided below. These parameters are crucial for selecting appropriate analytical techniques and solvents.

PropertyValueSource
CAS Number 1208105-63-8[1]
Molecular Formula C₂₈H₄₈O₃[1]
Molecular Weight 432.68 g/mol [1]
Appearance White to off-white solid (typical for sterols)Inferred
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane; sparingly soluble in nonpolar solvents like hexane; practically insoluble in water.Inferred from sterol chemistry

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxysterols due to its high resolution and sensitivity.[2] For (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol, both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for separating sterols with varying polarities.

Causality Behind Experimental Choices:
  • Column Selection: A C18 column is chosen for reversed-phase HPLC as its nonpolar stationary phase provides excellent separation for moderately polar to nonpolar compounds like sterols based on their hydrophobicity.[3]

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for separating oxysterols.[3] The organic modifier (acetonitrile) has a low UV cutoff, which is advantageous for detection at lower wavelengths where many sterols exhibit some absorbance.[3] A small amount of acid, like phosphoric acid, can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[3]

  • Detection: While cholesterol and its derivatives lack a strong chromophore for UV detection at higher wavelengths, they do absorb at lower wavelengths (around 200-210 nm).[3] However, this region can be noisy. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) offers a more universal detection method for non-volatile analytes like our target compound, providing a response proportional to the mass. For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.[2][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Working_Std Create Calibration Curve (e.g., 1-100 µg/mL) Standard->Working_Std Injection Inject into HPLC System Working_Std->Injection Calibrants Sample Prepare Sample Solution (e.g., 1 mg/mL in Methanol) Sample->Injection Analyte Separation Chromatographic Separation (C18 column, Acetonitrile/Water gradient) Injection->Separation Detection Detection (UV, ELSD, or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: HPLC workflow for purity and quantification.

Detailed HPLC Protocol (Reversed-Phase with UV/ELSD)
  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of the (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase, typically ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare a sample solution at a concentration of approximately 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 1 mM Phosphoric Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient:

      • 0-15 min: 85% to 100% B

      • 15-17 min: 100% B

      • 17.1-22 min: 85% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40-60 °C (elevated temperature reduces viscosity and can improve peak shape).[3]

    • Injection Volume: 10-20 µL.

    • UV Detection: 205 nm.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min (optimize as needed).

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For sterols, which are not inherently volatile, derivatization is a necessary step to increase their volatility and thermal stability.[5]

Causality Behind Experimental Choices:
  • Derivatization: Silylation is the most common derivatization technique for sterols.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) are highly effective in converting the hydroxyl groups to trimethylsilyl (TMS) ethers.[7] This reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

  • GC Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal for separating sterol derivatives based on their boiling points and slight polarity differences.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS as it produces reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in Solvent (e.g., Pyridine) Derivatization Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Sample_Prep->Derivatization Reaction Heat at 60-70°C for 30 min Derivatization->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis TIC Analyze Total Ion Chromatogram Mass_Analysis->TIC Mass_Spec Interpret Mass Spectrum TIC->Mass_Spec Library_Search Compare with Spectral Libraries Mass_Spec->Library_Search

Caption: GC-MS workflow for structural analysis.

Detailed GC-MS Protocol
  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 10 min.

      • Ramp to 300°C at 5°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

  • Data Analysis:

    • The mass spectrum of the di-TMS derivative is expected to show a molecular ion (M⁺) and characteristic fragments corresponding to the loss of TMS groups and cleavage of the sterol ring and side chain.

    • Compare the obtained spectrum with known fragmentation patterns of similar sterols to confirm the structure.

    • Analyze the chromatogram for any impurity peaks and identify them based on their mass spectra.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For a novel or reference standard material, a full suite of NMR experiments is essential for confirming its identity and structure.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is fundamental for confirming the presence of key structural features.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

  • Quantitative NMR (qNMR): Can be used for highly accurate purity determination by integrating the signal of the analyte against that of a certified internal standard of known purity.[8][9]

Detailed NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • For qNMR, a certified internal standard (e.g., dimethyl sulfone) of known purity is added in a precisely weighed amount.[10]

  • NMR Experiments:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Features (in CDCl₃):

    • ¹H NMR:

      • Signals for the methyl protons of the sterol core (C18, C19).

      • A singlet for the methoxy group at C-3 (~3.3-3.5 ppm).

      • Multiplets for the protons at the hydroxyl-bearing carbons (C-16, C-26).

      • A complex region of overlapping signals for the sterol ring and side-chain protons.

    • ¹³C NMR:

      • A signal for the methoxy carbon (~55-60 ppm).

      • Signals for the hydroxyl-bearing carbons (C-16, C-26) in the range of 60-80 ppm.

      • Characteristic signals for the quaternary carbons and other carbons of the sterol skeleton.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Confirm the stereochemistry at C-3, C-16, and C-25 by comparing chemical shifts and coupling constants with related known compounds.

    • For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, correcting for the number of protons and molecular weights.[9][10]

IV. Analytical Method Validation

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11] This ensures the reliability, accuracy, and precision of the results. The principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) should be followed.[11][12][13]

Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank/placebo at the retention time of the analyte. Peak purity should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.[11]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for drug substance assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied.
Lifecycle Management of Analytical Procedures

Modern approaches to analytical methods emphasize a lifecycle concept, encompassing three stages: Procedure Design, Procedure Performance Qualification, and Continued Procedure Performance Verification.[14] This ensures that the analytical method remains fit for its purpose throughout its use.[15]

Conclusion

The analytical characterization of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol requires a multi-faceted approach employing chromatographic and spectroscopic techniques. The protocols detailed in this guide provide a robust framework for the identity, purity, and strength assessment of this compound. It is imperative that these methods are formally validated according to established regulatory guidelines to ensure the generation of reliable and accurate data in research and development settings. The application of these rigorous analytical standards will be critical in elucidating the potential biological functions and therapeutic applications of this and related steroidal molecules.

References

  • Taylor & Francis. (2018, June 6). Rapid analysis of oxysterols by HPLC and UV spectroscopy. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • Springer Nature Experiments. Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, September 5). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PMC. GC/EI-MS method for the determination of phytosterols in vegetable oils. Retrieved from [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • AOCS. (2019, July 23). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2012, November 15). Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors. Retrieved from [Link]

  • Journal of Lipid Research. Key regulatory oxysterols in liver: analysis as D4-3-ketone derivatives by HPLC and response to physiological perturbations. Retrieved from [Link]

  • NIST. (2018, March 19). A Standard for Standards. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • PMC. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Retrieved from [Link]

  • SciSpace. Targeted Lipidomic Analysis of Oxysterols in the Embryonic Central Nervous System. Retrieved from [Link]

  • 001CHEMICAL. CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol. Retrieved from [Link]

  • Novartis OAK. (2015, October 13). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Retrieved from [Link]

  • USP-NF. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. Retrieved from [Link]

  • Royal Society of Chemistry. 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Retrieved from [Link]

  • NIST. NIST Standard Reference Materials. Retrieved from [Link]

  • MDPI. (2017, October 5). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

  • Semantic Scholar. (2020, November 5). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Retrieved from [Link]

  • NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid analysis of oxidized cholesterol derivatives by high-performance liquid chromatography combined with diode-array ultraviolet and evaporative laser light-scattering detection. Retrieved from [Link]

  • ResearchGate. Proton NMR spectra of cholesterol-linked polysaccharides. Retrieved from [Link]

  • ACS Publications. (2024, April 17). A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. Retrieved from [Link]

  • Academia.edu. LC–ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma samples of limited volume. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectra of (A) cholesterol, (B) CDE and (C) F68‐CDEC in CDCl3. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Quantification of 4-Beta-Hydroxycholesterol in Human Plasma Using Automated Sample Preparation and LC-ESI-MS/MS Analysis. Retrieved from [Link]

  • DTIC. Determination of NIST-Traceable Quantitative Weight Percentage Purity for G Agent Standards. Retrieved from [Link]

  • ResearchGate. Synthesis of (25R)-26-hydroxycholesterol. Retrieved from [Link]

  • Chromservis. Analytical Reference Standards. Retrieved from [Link]

  • PubChem. Larsucosterol. Retrieved from [Link]

  • PubMed. Sterol Synthesis. Synthesis of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluorocholest-5-en-7-one and Its Effects on HMG-CoA Reductase Activity in Chinese Hamster Ovary Cells, on ACAT Activity in Rat Jejunal Microsomes, and Serum Cholesterol Levels in Rats. Retrieved from [Link]

  • PubMed. (2004, January 22). Alpha-hydroxylation at C-15 and C-16 in Cholesterol: Synthesis of (25R)-5alpha-cholesta-3beta,15alpha,26-triol and (25R). Retrieved from [Link]

  • NIST WebBook. 7α,26-dihydroxy,3-oxy-4-cholestenoate, methyl ester-trimethylsilyl ether. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Tachysterol 3 (FDB023972). Retrieved from [Link]

  • LIPID MAPS. (2006, December 4). Extraction and Analysis of Sterol Lipids. Retrieved from [Link]

  • PlantaeDB. Pogostol methyl ether. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol . This highly specialized oxysterol derivative presents unique handling challenges. The 3-O-methyl ether modification protects the A-ring from standard esterification, while the 16,26-hydroxyl groups impart localized polarity to the aliphatic side chain. This creates a distinct amphiphilic profile that requires stringent control over solvent selection, storage temperature, and atmospheric exposure to prevent autoxidation and micellization.

Frequently Asked Questions (FAQs)

Q: What are the optimal solvents for preparing a master stock solution? A: Due to the hydrophobic sterol core, this compound is insoluble in aqueous buffers. We recommend using anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. The 16,26-diol groups allow for excellent solubility in these polar aprotic and protic organic solvents, respectively. Never use water or Phosphate-Buffered Saline (PBS) for primary stock solutions, as the compound will rapidly precipitate or form unpredictable micelles.

Q: How does temperature affect the stability of this oxysterol in solution? A: Like most cholesterol derivatives, this compound is highly susceptible to autoxidation—specifically allylic oxidation at the C7 position[1]. Elevated temperatures accelerate the generation of reactive oxygen species (ROS), leading to the rapid formation of 7-keto and 7-hydroxy artifacts[2]. For long-term viability, solutions must be stored at -80°C.

Q: Why am I detecting multiple unexpected peaks in my LC-MS/MS analysis? A: The presence of secondary peaks is a classic hallmark of autoxidation or in-source fragmentation. During improper storage or sample preparation, the sterol backbone reacts with ambient oxygen[1]. Furthermore, if your mobile phase pH is not optimized, the 16,26-hydroxyl groups may undergo spontaneous dehydration in the mass spectrometer source, creating mass shifts[3].

Autoxidation Sterol (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Radical Allylic Radical (C7) Sterol->Radical ROS / O2 Peroxy 7-Peroxy Radical Radical->Peroxy O2 Deg1 7-Keto Artifact Peroxy->Deg1 Deg2 7-Hydroxy Artifact Peroxy->Deg2

Fig 1: Autoxidation pathway of sterol derivatives leading to 7-keto and 7-hydroxy artifacts.

Quantitative Stability Data

To ensure reproducible experimental conditions, adhere to the validated stability timelines outlined below. Data is synthesized from standard oxysterol degradation kinetics[1][2].

Storage ConditionSolvent MatrixMax Recommended DurationDegradation Risk Profile
Room Temp (25°C)DMSO / Ethanol< 12 HoursHigh (Rapid Autoxidation)
4°C (Fridge)DMSO / Ethanol1 WeekModerate (Slow Oxidation)
-20°C (Freezer)Ethanol3 MonthsLow (Stable if purged)
-80°C (Freezer)Ethanol> 12 MonthsVery Low (Optimal)

Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles of DMSO stock solutions introduce moisture, which hydrolyzes the compound over time. If storing at -20°C or -80°C, ethanol is the preferred solvent.

Troubleshooting Guide

Issue: Analyte Loss or Precipitation in Aqueous In Vitro Assays

  • Causality: When spiking the organic stock solution into aqueous cell culture media, the local concentration of the highly lipophilic sterol exceeds its solubility limit, causing it to crash out of solution or adhere to the plastic walls of the well plate.

  • Solution: Utilize a carrier system. Complexing the sterol with Methyl-β-cyclodextrin (MβCD) creates a hydrophilic outer shell around the hydrophobic sterol, allowing it to remain stable in aqueous environments without utilizing toxic concentrations of DMSO.

Troubleshooting Start Precipitate Observed in Aqueous Assay? Check Check Co-solvent (DMSO/EtOH) % Start->Check High >1% Solvent: Cell Toxicity Risk Check->High Yes Low <1% Solvent: Solubility Limit Reached Check->Low No Action1 Dilute further or change assay design High->Action1 Action2 Complex with Methyl-B-Cyclodextrin Low->Action2 Success Stable Aqueous Solution Achieved Action2->Success

Fig 2: Decision matrix for troubleshooting precipitation of lipophilic sterols in aqueous media.

Issue: Inconsistent LC-MS/MS Quantification Between Replicates

  • Causality: Sterols readily adsorb to untreated borosilicate glass and hydrophobic plastics via van der Waals interactions. This leads to a perceived "loss" of analyte that varies depending on how long the solution sat in the autosampler vial.

  • Solution: Always use silanized glass inserts for autosampler vials. Silanization caps the active silanol groups on the glass surface, preventing the 16,26-hydroxyl groups of the compound from binding to the vial walls.

Step-by-Step Methodologies

Protocol 1: Preparation and Storage of a Self-Validating Master Stock Solution

This protocol ensures the creation of an artifact-free stock solution with built-in quality control.

  • Equilibration: Allow the lyophilized powder of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Dissolution: Add anhydrous absolute ethanol to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Aliquotting: Divide the solution into single-use 50 µL aliquots in silanized amber glass vials. Causality: Amber glass prevents UV-induced photodegradation, while single-use aliquots eliminate freeze-thaw degradation.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds before immediately capping. Causality: Argon is heavier than air and displaces oxygen, halting the autoxidation cascade.

  • Self-Validation Step: Immediately run one aliquot via LC-MS/MS against a stable isotope internal standard (e.g., d7-cholesterol). Record the peak area ratio. Re-test a stored aliquot monthly; a ratio deviation of >5% confirms degradation, indicating the batch must be discarded.

Protocol 2: Non-Derivatization Extraction for LC-MS/MS

Based on optimized oxysterol extraction techniques[3], this method prevents artifact formation during sample prep.

  • Matrix Spiking: Add 10 µL of your internal standard to 100 µL of the biological sample (plasma/homogenate).

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Causality: MTBE forms a distinct upper organic layer that is highly efficient at extracting oxysterols without pulling in water, minimizing hydrolytic degradation.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C to separate the phases.

  • Recovery: Transfer the upper MTBE layer to a fresh silanized glass vial.

  • Drying: Evaporate the MTBE under a gentle stream of Nitrogen gas at room temperature. Do not use heat.

  • Reconstitution: Reconstitute in 100 µL of the LC mobile phase (e.g., Methanol/Water with 0.1% Formic Acid) immediately prior to injection.

References

  • Stability of 7-ketocholesterol, 19-hydroxycholesterol, and cholestane-3β,5α,6β-triol during storage: Derivatization issues Source: Journal of Chromatography & Separation Techniques (2011) URL:[Link]

  • Oxysterols in stored powders as potential health hazards Source: Scientific Reports (2021) URL:[Link]

  • Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types Source: International Journal of Molecular Sciences (2025) URL:[Link]

Sources

purification challenges of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Steroidal and Oxysterol Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex isolation of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) and its isomers.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the causality behind chromatographic failures and provide self-validating workflows to ensure your purification is both reproducible and scalable.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I failing to detect my compound or its epimers using standard UV-HPLC at 210–254 nm? The Causality: (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol lacks a conjugated π-electron system. The isolated C5-C6 alkene bond in the steroid B-ring has an extremely weak UV absorbance maximum below 210 nm. At this wavelength, standard reversed-phase solvents (like Methanol or Acetonitrile) become highly opaque, masking your analyte peak in the baseline noise. The Solution: You must transition to universal, mass-based detection. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are mandatory for non-derivatized oxysterols [2]. If fraction collection is required, a split-flow setup to a CAD/ELSD or an APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometer) will provide the necessary signal-to-noise ratio.

Q2: My 25R and 25S isomers are completely co-eluting on my standard C18 column. How can I resolve them? The Causality: The chiral center at C25 sits at the terminus of a highly flexible aliphatic side chain. At standard column temperatures (e.g., 35–40°C), rapid thermal rotation of this tail averages out the spatial differences between the R and S methyl groups. Consequently, their hydrodynamic volumes and lipophilic interactions with a standard C18 phase become virtually identical. The Solution: You must restrict the conformational flexibility of the side chain. Lower the column compartment temperature to 10–15°C to "freeze" the side chain into its preferred rotameric states. Couple this thermodynamic control with a shape-selective stationary phase, such as a Pentafluorophenyl (F5) or a polymeric C30 column, which can discriminate between the rigidified spatial geometries of the epimers [3].

Q3: How do I effectively separate the target 16β-hydroxy epimer from the 16α-hydroxy byproduct? The Causality: Unlike the flexible C25 tail, the C16 hydroxyl group is rigidly attached to the cyclopentane D-ring. The β-orientation (typically equatorial-like depending on ring pucker) and α-orientation present entirely different hydrogen-bonding faces and dipole moments. Reversed-phase chromatography struggles here because the overall hydrophobicity remains unchanged. The Solution: Exploit the hydrogen-bonding geometry using Normal-Phase (NP) chromatography. A bare Silica or Diol stationary phase will strongly differentiate the steric accessibility of the 16α vs. 16β hydroxyl groups, allowing for baseline resolution prior to reversed-phase polishing.

Q4: What is the best way to remove unmethylated starting material (C3-OH) from the C3-O-methyl target? The Causality: The methylation of the C3-hydroxyl converts a polar hydrogen-bond donor into a lipophilic ether. The Solution: Reversed-Phase HPLC (RP-HPLC) handles this effortlessly. The unmethylated C3-OH compound will elute significantly earlier than the C3-O-methyl target on any standard C18 column due to its higher polarity.

Part 2: Quantitative Data & Method Selection

To streamline your method development, consult the tables below which synthesize the optimal parameters for oxysterol isomer separation based on empirical data [1][3].

Table 1: Detector Selection for (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Detection MethodSensitivity LimitGradient CompatibilityBest Use Case
UV (210 nm) > 50 µg/mLPoor (Baseline drift)Not recommended for this sterol.
ELSD ~ 1 µg/mLExcellentRoutine preparative fraction collection.
CAD ~ 0.1 µg/mLExcellentHigh-purity analytical quantification.
APCI-MS < 0.01 µg/mLExcellentTrace impurity identification & structural confirmation.

Table 2: Stationary Phase Efficacy for Epimer Resolution

Column Chemistry16α vs 16β Resolution25R vs 25S ResolutionMechanism of Action
Standard C18 Poor (Rs < 1.0)None (Rs = 0.0)Hydrophobic partitioning only.
NP Silica Excellent (Rs > 2.5) None (Rs = 0.0)Hydrogen bonding / Steric accessibility.
Polymeric C30 Moderate (Rs ~ 1.2)Good (Rs > 1.5) High shape selectivity / Hydrophobic thickness.
Fluorinated (F5) Good (Rs > 1.5)Excellent (Rs > 2.0) Dipole-dipole, π-π, and shape recognition.

Part 3: Self-Validating Experimental Protocol

Workflow: Preparative Isolation of the 25R Isomer via RP-HPLC-CAD This protocol assumes the 16α-OH impurity has already been removed via Normal Phase Flash Chromatography.

Step 1: System Suitability Test (SST) - The Self-Validation Step Why: Before injecting a valuable crude sample, you must prove the system can resolve the flexible 25R/25S epimers.

  • Prepare a 1 mg/mL standard mixture of 25R and 25S isomers in Methanol.

  • Inject 10 µL onto an F5 (Pentafluorophenyl) column (e.g., 250 x 4.6 mm, 5 µm).

  • Set column oven strictly to 15°C .

  • Run an isocratic mobile phase of 85% Methanol / 15% Water at 1.0 mL/min.

  • Validation Check: Proceed to Step 2 only if the resolution (Rs) between the two peaks is ≥ 1.5. If Rs < 1.5, lower the temperature to 10°C or decrease Methanol to 80%.

Step 2: Preparative Scale-Up

  • Scale the analytical method linearly to a Preparative F5 column (e.g., 250 x 21.2 mm).

  • Adjust the flow rate to 20 mL/min. Maintain the column temperature at 15°C using a preparative cooling jacket.

  • Dissolve the crude 16,26-Dihydroxy-3-O-methylcholesterol in pure Methanol (max concentration 50 mg/mL to prevent on-column precipitation).

  • Inject 1 mL of the sample.

Step 3: Split-Flow Detection and Collection

  • Utilize a post-column flow splitter, directing 99.9% of the flow to the fraction collector and 0.1% to the CAD/ELSD detector.

  • Set the CAD evaporator temperature to 35°C (optimal for semi-volatile mobile phases).

  • The 25S isomer typically elutes slightly earlier than the 25R isomer due to subtle differences in spatial packing against the fluorinated stationary phase [1].

  • Collect peaks based on the CAD signal threshold.

Step 4: Recovery and Lyophilization

  • Pool the fractions corresponding to the 25R peak.

  • Evaporate the methanol under reduced pressure at 30°C (avoid high heat to prevent degradation).

  • Lyophilize the remaining aqueous suspension to yield the pure (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol as a white powder.

Part 4: Purification Logic Visualization

G Crude Crude Extract (Mixed Isomers & C3-OH) NP_Flash Normal Phase Silica (Hexane/EtOAc) Crude->NP_Flash RP_HPLC RP-HPLC (F5 Phase) Temp: 15°C NP_Flash->RP_HPLC Enriched 16β-OH Waste Waste: 16α-OH & C3-OH Impurities NP_Flash->Waste Elutes early/late CAD_Detect CAD / ELSD Detection (Mass-based) RP_HPLC->CAD_Detect Isocratic MeOH/H2O Frac_25R Target: 25R Isomer (Purity >98%) CAD_Detect->Frac_25R Peak 2 Frac_25S Byproduct: 25S Isomer CAD_Detect->Frac_25S Peak 1

Workflow for the isolation of the 25R isomer, utilizing orthogonal NP and cold-temperature RP-HPLC.

References

  • Hagey LR, Kakiyama G, Muto A, et al. "Major biliary bile acids of the Medaka (Oryzias latipes): 25R- and 25S-epimers of 3α,7α,12α-trihydroxy-5β-cholestanoic Acid." Journal of Lipid Research, 2010. URL:[Link]

  • Griffiths WJ, Yutuc E, Abdel-Khalik J, et al. "Oxysterol research: a brief review." Biochemical Society Transactions, 2019. URL:[Link]

  • Castellaneta A, Losito I, Cataldi T, et al. "Overcoming challenges in LC separation of oxysterols through guided design space modelling: A comparison of three stationary phases." Metabolites, 2026. URL:[Link]

degradation products of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sterol Analytics. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the degradation pathways of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8)[1].

Working with complex sterol derivatives requires a deep understanding of their structural vulnerabilities. This compound features a cholesterol core (with a reactive 5,6-double bond and an allylic C7 position), a primary alcohol at C26, a secondary alcohol at C16, and a 3-O-methyl ether[1]. These functional groups are highly susceptible to autoxidation, acid-catalyzed dehydration, and artifactual modifications during sample preparation.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative data to ensure the scientific integrity of your lipidomic workflows.

I. Mechanistic Overview of Sterol Degradation

Before troubleshooting, it is critical to understand why your compound is degrading. The degradation of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol primarily follows three pathways:

SterolDegradation cluster_0 Primary Degradation Catalysts Core (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol (C28H48O3) Auto Autoxidation (ROS, Light, Cu/Fe) Core->Auto Acid Acid Catalysis (Low pH, Heat) Core->Acid Oxid Chemical Oxidation (Sample Prep Artifacts) Core->Oxid P_7Keto 7-Ketocholesterol Derivative (+14 Da Mass Shift) Auto->P_7Keto Allylic C7 Attack P_Dehyd 15,16-Dehydro Derivative (-18 Da Mass Shift) Acid->P_Dehyd C16-OH Dehydration P_Ald 26-Carboxylic Acid (+14 Da Mass Shift) Oxid->P_Ald C26 Primary OH

Caption: Primary degradation pathways of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

II. Troubleshooting FAQs

Q1: I am observing a +14 Da and +16 Da mass shift in my LC-MS/MS runs after storing the compound at -20°C for a month. What is causing this? A1: You are observing autoxidation artifacts . The cholesterol backbone contains a highly reactive allylic carbon at the C7 position. Even at -20°C, exposure to trace ambient oxygen or transition metals (like Cu²⁺ or Fe³⁺ from glass vials) triggers a free-radical chain reaction. The +14 Da shift corresponds to the formation of a 7-keto derivative, while the +16 Da shift indicates a 7α/β-hydroxy derivative. As documented in studies on2[2], the 7-position is the most chemically vulnerable site on the sterol ring, making 7-ketosterols the most prevalent non-enzymatic degradation products[2].

Q2: During my liquid-liquid extraction (LLE) using acidified solvents, the primary compound signal drops, and a new peak appears with a -18 Da mass shift. How do I prevent this? A2: The -18 Da shift is the hallmark of acid-catalyzed dehydration (loss of H₂O). The secondary hydroxyl group at C16 is sterically hindered but highly susceptible to elimination under acidic conditions (pH < 4.0), forming a 15,16-double bond. Causality: Acidic protons protonate the C16-OH, turning it into a superior leaving group (H₂O). Subsequent elimination yields a stable conjugated system if it interacts with other ring features. Fix: Buffer your extraction solvents to a neutral pH (e.g., pH 7.4 using ammonium acetate) and avoid using strong acids like TFA or formic acid in high concentrations during sample prep.

Q3: How can I differentiate whether the +14 Da oxidation occurred at the C7 allylic position or the C26 primary alcohol? A3: You must rely on tandem mass spectrometry (MS/MS) fragmentation patterns .

  • C7 Oxidation (7-Keto): Fragmentation will show characteristic sterol core cleavages (e.g., retro-Diels-Alder reactions in the B-ring).

  • C26 Oxidation (Carboxylic Acid): The side chain will readily undergo neutral loss of CO₂ (-44 Da) during collision-induced dissociation (CID).

III. Quantitative Data: Degradation Product Signatures

Use the following table to identify degradation products in your high-resolution mass spectrometry (HRMS) data. (Note: Parent compound exact mass is 432.68 g/mol [1])

Degradation ProductStructural ModificationMass Shift (Da)Primary Catalyst / ConditionPreventive Measure
7-Keto Derivative Allylic oxidation at C7+13.98ROS, Ambient O₂, LightArgon purging, BHT addition
7-Hydroxy Derivative Allylic hydroxylation at C7+15.99Free radicals, trace metalsSilanized glassware, EDTA
15,16-Dehydro Dehydration of C16-OH-18.01Low pH (< 4.0), HeatNeutral buffered extraction
26-Carboxylic Acid Oxidation of C26-OH+13.98Strong chemical oxidantsAvoid reactive peroxides
3-OH (Demethylated) Cleavage of 3-O-methyl-14.02Strong Lewis acids (e.g., BBr₃)Avoid harsh acidic environments

IV. Self-Validating Protocol: Extraction & LC-MS/MS Monitoring

To ensure trustworthiness in your analytical results, you must implement a self-validating system . This protocol incorporates an internal standard that proves whether oxidation occurred endogenously (in the biological sample) or exogenously (as an artifact of your workflow).

Objective: Extract (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol without inducing artifactual autoxidation or dehydration.

Materials:

  • Extraction Solvent: Folch mixture (Chloroform:Methanol, 2:1, v/v) containing 50 µg/mL Butylated hydroxytoluene (BHT).

  • Internal Standard (IS): d7-Cholesterol (or a heavily deuterated sterol analog).

  • Inert Gas: Argon or Nitrogen (UHP grade).

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking (The Validation Step):

    • Transfer 100 µL of your sample into a silanized glass vial.

    • Crucial Step: Spike the sample with 10 µL of the d7-Cholesterol IS before adding any solvents.

    • Causality: If your extraction conditions are too harsh, the d7-Cholesterol will oxidize into d7-7-ketocholesterol. If you detect d7-7-ketocholesterol in your final MS run, your workflow is fundamentally flawed and the data must be discarded.

  • Antioxidant-Protected Extraction:

    • Add 1 mL of the BHT-spiked Folch mixture. BHT acts as a sacrificial radical scavenger, preventing the autoxidation of the sterol core, a known issue in manufactured and processed lipid environments[3].

    • Vortex for 30 seconds. Do not use ultrasonic baths, as cavitation generates localized heat and hydroxyl radicals.

  • Phase Separation:

    • Add 200 µL of LC-MS grade water (buffered to pH 7.0 with 10 mM Ammonium Acetate to prevent C16 dehydration).

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution:

    • Extract the lower organic phase and transfer to a new vial.

    • Evaporate to dryness under a gentle stream of Argon. Never use ambient air or heat blocks above 30°C.

    • Reconstitute in 100 µL of Methanol:Water (9:1) for LC-MS injection.

V. References

1.1 2.2 3.3

Sources

Technical Support Center: Optimizing MS Ionization for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of complex sterols. (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol presents a unique analytical challenge: it is highly hydrophobic, lacks readily ionizable functional groups, and possesses a structural modification that renders standard commercial derivatization kits useless.

This guide is designed to move beyond generic advice. Below, you will find the physical causality behind these ionization challenges, a quantitative diagnostic matrix, and self-validating protocols to guarantee robust data in your drug development and lipidomic workflows.

Part 1: FAQs – The Physics and Chemistry of Sterol Ionization

Q: Why is the ESI+ signal for this specific molecule so weak or completely undetectable? A: In standard Electrospray Ionization (ESI), ionization efficiency is dictated by a molecule's proton affinity in the liquid phase. Your target molecule is a sterol backbone with a methoxy group at C3 and hydroxyls at C16 and C26. It lacks strongly basic functional groups (like amines) or acidic groups. Consequently, it struggles to compete for surface charge on the ESI droplet during the desolvation process, leading to severe ion suppression from background matrix components[1].

Q: Can I use standard commercial Oxysterol Derivatization Kits (e.g., Girard's Reagent P/T) to boost the signal? A: No. This is a common and expensive trap. Standard oxysterol derivatization kits rely on a two-step enzymatic process: first, Cholesterol Oxidase (ChO) oxidizes the 3β-hydroxyl group to a 3-ketone; second, Girard's Reagent reacts with the ketone to form a permanently charged hydrazone[2]. Because your target molecule is 3-O-methylated , the C3 position is sterically protected and chemically inert to ChO. The enzymatic oxidation will fail. You must instead target the 16-OH and 26-OH groups using direct chemical esterification.

Q: If I want to avoid chemical derivatization, should I switch from ESI to APCI or APPI? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) operate via gas-phase thermodynamics rather than liquid-phase proton affinity. APCI uses a corona discharge to create reagent ions from the solvent, which then protonate the sterol, typically yielding a strong [M+H-H2O]+ ion[3]. APPI uses UV photons (typically 10.6 eV) to ionize a dopant like toluene, which then transfers charge to the sterol via a radical cation mechanism. APPI is exceptionally powerful for highly non-polar sterols and exhibits the lowest matrix suppression among API sources[4].

Part 2: Quantitative Performance Matrix

Use the following table to benchmark your current method against alternative ionization strategies.

Table 1: Comparison of Ionization Strategies for 16,26-Dihydroxy-3-O-methylcholesterol

Ionization StrategyPrimary Ion SpeciesRelative Sensitivity Multiplier*Matrix Effect SusceptibilityWorkflow Complexity
Standard ESI+ (0.1% FA)[M+H-H2O]+ / [M+Na]+1x (Baseline)HighLow
ESI+ (Ammonium Acetate)[M+NH4]+3x - 5xHighLow
APCI+ [M+H-H2O]+15x - 20xLowMedium
APPI+ (Toluene Dopant)[M]+. or[M+H-H2O]+40x - 50xVery LowMedium
ESI+ (DMG Derivatized)[M+2DMG+H]+300x - 500xMediumHigh

*Values are approximate relative responses based on sterol lipidomic benchmarks.

Part 3: Troubleshooting Guides & Methodologies

Strategic Decision Matrix

DecisionTree Start Target: 16,26-Dihydroxy-3-O-methylcholesterol Q1 Is chemical derivatization acceptable? Start->Q1 NoDeriv Instrumental Optimization Q1->NoDeriv No YesDeriv Chemical Derivatization Q1->YesDeriv Yes APPI APPI (Toluene Dopant) Highest Native Sensitivity NoDeriv->APPI APCI APCI (+) Good Native Sensitivity NoDeriv->APCI DMG DMG Esterification Targets 16-OH & 26-OH YesDeriv->DMG ESI ESI (+) Ultra-High Sensitivity DMG->ESI Yields [M+2DMG+H]+

Decision matrix for selecting the optimal MS ionization strategy based on workflow constraints.

Protocol A: APPI Dopant-Assisted Ionization (Instrumental Approach)

Rationale: APPI bypasses the need for liquid-phase protonation. By introducing toluene (Ionization Energy = 8.82 eV) into the source, the UV lamp readily creates toluene radical cations. These act as charge-transfer agents to ionize the sterol[4].

Self-Validating System Check: Before looking for your sterol, monitor the toluene radical cation (m/z 92.06). If this peak is absent or weak, your UV lamp is degraded, or the dopant delivery system is blocked. Do not proceed until m/z 92 is optimized.

Step-by-Step Methodology:

  • Mobile Phase: Use Methanol/Water or Acetonitrile/Water. Avoid strong buffers; 0.1% Formic acid is acceptable.

  • Dopant Delivery: Infuse LC-MS grade Toluene post-column via a T-piece. Set the dopant flow rate to exactly 10% of the total LC flow rate (e.g., 30 µL/min dopant for a 300 µL/min LC flow).

  • Source Parameters: Set the vaporizer temperature to 350–400°C. Sterols require high heat for desolvation, but monitor for thermal degradation (excessive water loss).

  • Detection: Monitor for the intact radical cation [M]+. (m/z 432.36) and the protonated/dehydrated ion [M+H-H2O]+ (m/z 415.35).

Protocol B: N,N-Dimethylglycine (DMG) Derivatization (Chemical Approach)

Rationale: Since the 3-OH is protected by a methyl group, we must target the 16-OH and 26-OH. Esterification with DMG introduces a tertiary amine that readily protonates in acidic mobile phases, drastically increasing ESI+ efficiency[1].

Workflow Prep 1. Dry Sample (Remove H2O) React 2. Add DMG, EDC, DMAP (50°C, 12h) Prep->React Extract 3. LLE Cleanup (Water/DCM) React->Extract Validate 4. MS Validation Check +170 Da Shift Extract->Validate

Step-by-step self-validating workflow for DMG esterification of sterol diols.

Self-Validating System Check: Always include an internal standard (e.g., d7-cholesterol) in the reaction vial. Cholesterol has one hydroxyl group. If the internal standard does not show a +85 Da mass shift, the reaction failed (usually due to trace moisture deactivating the EDC). Your target molecule has two reactive hydroxyls and must show a +170 Da shift.

Step-by-Step Methodology:

  • Drying: Transfer the sterol extract to a glass vial and evaporate to complete dryness under a gentle nitrogen stream. Critical: EDC coupling is highly moisture-sensitive.

  • Reagent Preparation: Prepare a fresh solution containing 100 mM N,N-dimethylglycine (DMG), 100 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 10 mM 4-dimethylaminopyridine (DMAP) in anhydrous chloroform.

  • Reaction: Add 100 µL of the reagent mixture to the dried sample. Seal tightly and incubate at 50°C for 12 hours.

  • Quenching & Extraction: Add 500 µL of LC-MS grade water and 500 µL of dichloromethane (DCM). Vortex for 1 minute. The unreacted DMG and EDC will partition into the upper aqueous layer.

  • Recovery: Extract the lower organic (DCM) layer. Evaporate to dryness under nitrogen and reconstitute in 100 µL of Methanol containing 0.1% Formic Acid.

  • Analysis: Analyze via ESI+. Monitor the [M+2DMG+H]+ precursor ion at m/z ~603.47.

References

1.[1] Title: Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine Source: nih.gov URL:

2.[3] Title: Sterol analysis in cancer cells using atmospheric pressure ionization techniques Source: nih.gov URL:

3.[2] Title: Oxysterol Derivatization MaxSpec® Kit Source: caymanchem.com URL:

4.[4] Title: The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones Source: austinpublishinggroup.com URL:

Sources

Validation & Comparative

A Comparative Guide to the Antiproliferative Effects of Dihydroxycholesterol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Cholesterol Metabolites in Cancer

Cholesterol, an essential component of cellular membranes, has a complex and often contradictory role in cancer biology. While vital for cell growth and proliferation, dysregulated cholesterol metabolism can fuel oncogenic processes. Its oxidized derivatives, known as oxysterols or dihydroxycholesterols, are emerging as key signaling molecules that can either promote or inhibit cancer cell proliferation, depending on their isomeric structure and the cellular context. This guide focuses on a comparative analysis of four key dihydroxycholesterol isomers: 20(S)-hydroxycholesterol (20(S)-HC), 22(R)-hydroxycholesterol (22(R)-HC), 25-hydroxycholesterol (25-HC), and 27-hydroxycholesterol (27-HC), to elucidate their differential impacts on cancer cell proliferation and the underlying molecular mechanisms.

Comparative Analysis of Antiproliferative Effects

The influence of dihydroxycholesterol isomers on cancer cell proliferation is highly dependent on the specific isomer, the cancer type, and the receptor expression profile of the cancer cells. The following table summarizes the observed effects of these isomers on various cancer cell lines based on published experimental data.

Dihydroxycholesterol IsomerCancer Cell Line(s)Observed Effect on ProliferationKey Mechanistic Insights
20(S)-hydroxycholesterol (20(S)-HC) MedulloblastomaPro-proliferativeActivates the Hedgehog (Hh) signaling pathway, a known driver of growth in certain cancers.[1][2]
Bone Marrow Stromal CellsPro-proliferativeInduces osteogenic differentiation and proliferation.[3]
22(R)-hydroxycholesterol (22(R)-HC) LNCaP (Prostate Cancer)Anti-proliferativeActivates Liver X Receptor (LXR), leading to G1 cell cycle arrest.[4][5]
Multiple Human Cancer Cell LinesAnti-proliferativeInduces G1 cell cycle arrest; sensitivity correlates with LXRα expression.[4]
Pancreatic Cancer CellsAnti-proliferativeInhibits paracrine Hedgehog signaling, independent of LXR activation.[6]
25-hydroxycholesterol (25-HC) Arterial MyocytesAnti-proliferativeDose-dependent inhibition of proliferation.[7]
Lung AdenocarcinomaPro-proliferativePromotes proliferation and metastasis by regulating the ERβ/TNFRSF17 axis.[8]
27-hydroxycholesterol (27-HC) MCF-7 (ER+ Breast Cancer)Pro-proliferativeActs as a selective estrogen receptor modulator (SERM), stimulating ERα.[9][10]
ERβ-positive Lung Cancer CellsPro-proliferativePromotes proliferation in an ERβ-dependent manner.
ERβ-positive Prostate Cancer CellsPro-proliferativeStimulates cell proliferation via ERβ.[11]
Caco2, SW620 (Colon Cancer)Anti-proliferativeReduces cellular proliferation, independent of LXR and ER, by decreasing AKT activation.[12][13]
LNCaP, DU145 (Prostate Cancer)Anti-proliferativeInduces BRCAness and DNA damage via cholesterol depletion.[14]
MCF-7, MDA-MB-231 (Breast Cancer)Cytotoxic/ApoptoticInduces apoptosis, potentially through LXRβ.[15]

Delving into the Mechanisms: A Tale of Two Receptors and a Hedgehog

The divergent effects of dihydroxycholesterol isomers on cancer cell proliferation are primarily governed by their interactions with specific intracellular receptors, most notably the Liver X Receptors (LXRs) and Estrogen Receptors (ERs), as well as the Hedgehog (Hh) signaling pathway.

The LXR Axis: A General Brake on Proliferation

LXRs (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol homeostasis. Several dihydroxycholesterols, including 20(S)-HC, 22(R)-HC, and 27-HC, are known LXR agonists.[6][16] Activation of LXRs generally leads to antiproliferative effects in a variety of cancers, including those of the breast, prostate, colon, and pancreas.[6][16][17] The antiproliferative mechanisms mediated by LXR activation include:

  • Cell Cycle Arrest: LXR agonists can induce G1 phase cell cycle arrest, as demonstrated by the action of 22(R)-HC on multiple cancer cell lines.[4] This is often associated with the upregulation of cell cycle inhibitors like p21 and p27.[17]

  • Induction of Apoptosis: In some cancer types, such as ovarian and prostate cancer, LXR activation can trigger programmed cell death.[18]

  • Modulation of Cholesterol Efflux: By upregulating genes like ABCA1, LXRs promote the removal of cholesterol from cells. This reduction in cellular cholesterol can inhibit the proliferation of cancer cells that are highly dependent on this lipid for growth.[18]

Caption: LXR-mediated antiproliferative signaling pathway.

The Estrogen Receptor Axis: A Context-Dependent Driver of Growth

The estrogen receptors, ERα and ERβ, are key players in the development and progression of hormone-responsive cancers, particularly breast cancer. 27-HC has been identified as a selective estrogen receptor modulator (SERM), meaning it can act as an ER agonist, promoting the proliferation of ER-positive breast cancer cells.[9][10] This pro-proliferative effect is also observed in lung and prostate cancer cells expressing ERβ.[11] The mechanism involves 27-HC binding to the ER and initiating downstream signaling cascades that promote cell growth. Interestingly, 25-HC has also been shown to promote lung adenocarcinoma proliferation through the ERβ axis.[8]

Caption: Hedgehog signaling pathway activated by 20(S)-HC.

Experimental Protocols for Assessing Antiproliferative Effects

To ensure scientific integrity and reproducibility, it is crucial to employ validated and well-documented experimental protocols. The following sections detail the methodologies used to generate the data discussed in this guide.

Cell Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the dihydroxycholesterol isomers for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

  • Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific monoclonal antibody.

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • Add BrdU labeling solution to the culture medium and incubate for a period that allows for BrdU incorporation (typically 2-24 hours).

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

    • Quantify the signal using a fluorescence microscope or a microplate reader.

3. Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells.

  • Principle: A single cell is allowed to grow into a colony (defined as a cluster of at least 50 cells). The ability to form colonies reflects the cell's capacity for sustained proliferation.

  • Protocol:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 100-1000 cells) into a culture dish.

    • Treat the cells with the dihydroxycholesterol isomers.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix and stain the colonies with a dye such as crystal violet.

    • Count the number of colonies containing at least 50 cells.

Mechanistic Assays

1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Treat the cells with RNase to eliminate RNA staining.

    • Stain the cells with PI or DAPI solution.

    • Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

2. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Harvest the treated and control cells.

    • Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3. Caspase Activity Assay

This assay measures the activity of caspases, a family of proteases that are key executioners of apoptosis.

  • Principle: A specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) is linked to a reporter molecule (colorimetric or fluorometric). When cleaved by an active caspase, the reporter molecule is released, and its signal can be measured.

  • Protocol:

    • Lyse the treated and control cells to release intracellular contents.

    • Add the caspase substrate to the cell lysates.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the resulting colorimetric or fluorescent signal using a microplate reader.

Conclusion and Future Directions

The antiproliferative effects of dihydroxycholesterol isomers are a complex and fascinating area of cancer research. This guide highlights the divergent roles of these cholesterol metabolites, with 22(R)-HC and, in some contexts, 27-HC and 25-HC demonstrating antiproliferative potential, primarily through LXR activation. Conversely, 20(S)-HC and, in other contexts, 25-HC and 27-HC can promote proliferation, acting through the Hedgehog and Estrogen Receptor pathways, respectively.

This differential activity underscores the importance of understanding the specific isomeric structure and the molecular landscape of the target cancer cells when considering these compounds as potential therapeutic agents. Further research is warranted to:

  • Elucidate the full spectrum of antiproliferative or pro-proliferative effects of a wider range of dihydroxycholesterol isomers across a broader panel of cancer cell lines.

  • Investigate the potential for synergistic effects when combining dihydroxycholesterol isomers with existing chemotherapeutic agents.

  • Develop synthetic analogs of these isomers with enhanced antiproliferative activity and improved pharmacological properties.

By continuing to unravel the intricate signaling networks modulated by these cholesterol metabolites, the scientific community can pave the way for novel and targeted therapeutic strategies in the fight against cancer.

References

  • Corcoran, R. B., & Scott, M. P. (2006). Oxysterols stimulate Sonic hedgehog signal transduction and proliferation of medulloblastoma cells. Proceedings of the National Academy of Sciences, 103(22), 8408–8413.
  • Dwyer, J. R., Sever, N., Carlson, M., Nelson, S. F., Peake, D. A., & Beachy, P. A. (2007). Oxysterols are novel activators of the hedgehog signaling pathway in pluripotent mesenchymal cells. Journal of Biological Chemistry, 282(12), 8959–8968.
  • Kim, J., Aftab, B. T., Tang, J. Y., Kim, D., Lee, A. H., Rezaee, M., ... & Epstein, E. H. (2013). Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth in basal cell carcinoma.
  • Nachtergaele, S., Mydock, L. K., & Scott, M. P. (2012). Oxysterols are allosteric activators of the oncoprotein Smoothened.
  • Raza, S., Meyer, M., Goodyear, C., Hammer, K. D. P., Guo, B., & Ghribi, O. (2017). The cholesterol metabolite 27-hydroxycholesterol stimulates cell proliferation via ERβ in prostate cancer cells.
  • Ruestergesch, M. M., & Umetani, M. (2018). Estrogen Receptor Beta-Mediated Modulation of Lung Cancer Cell Proliferation by 27-Hydroxycholesterol. Frontiers in Endocrinology, 9, 496.
  • Umetani, M., & Shaul, P. W. (2011). 27-Hydroxycholesterol: the first identified endogenous SERM. Trends in endocrinology and metabolism: TEM, 22(5), 169–175.
  • Warns, J., Marwarha, G., Freking, N., & Ghribi, O. (2018). 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines. Biochimie, 153, 171-180.
  • Wu, Q., Ishikawa, T., Sirianni, R., Tang, H., McDonald, J. G., Yuhanna, I. S., ... & Umetani, M. (2013). 27-Hydroxycholesterol promotes cell-autonomous, ER-positive breast cancer growth. Cell reports, 5(3), 637–645.
  • Yang, C., Chen, H., Wang, H., Liu, X., Liu, H., Wu, W., ... & Zhang, Y. (2020). 25-hydroxycholesterol promotes proliferation and metastasis of lung adenocarcinoma cells by regulating ERβ/TNFRSF17 axis.
  • Chuu, C. P., Lin, H. P., Ciardiello, F., & Angelucci, A. (2010). Antiproliferative effect of LXR agonists T0901317 and 22 (R)-hydroxycholesterol on multiple human cancer cell lines. Anticancer research, 30(9), 3643-3648.
  • Alfaqih, M. A., Nelson, E. R., Liu, W., Safi, R., Jasper, J. S., Macias, E., ... & Freedland, S. J. (2017). CYP27A1 loss dysregulates cholesterol homeostasis in prostate cancer. Cancer research, 77(7), 1662-1673.
  • Tavallai, S., Booth, L., Roberts, J. L., Poklepovic, A., & Dent, P. (2016). The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells. Oncotarget, 7(33), 53648.
  • Ghaffari, S., Naderi-manesh, H., & Zahmatkesh, M. (2021). The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231. International Journal of Cancer Management, 14(1).

Sources

Comparative Evaluation of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reprogramming of cholesterol metabolism is a hallmark of tumor progression and metastasis. Oxysterols—oxygenated derivatives of cholesterol—act as potent signaling molecules that dictate cancer cell fate through a delicate balance of Liver X Receptor (LXR) agonism, Sterol Regulatory Element-Binding Protein (SREBP) inhibition, and Estrogen Receptor (ER) modulation.

This guide provides a rigorous, data-driven comparison of a novel synthetic/specialty oxysterol derivative, (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) [1], against two highly characterized endogenous oxysterols: 25-Hydroxycholesterol (25-HC) and 27-Hydroxycholesterol (27-HC) . Designed for drug development professionals, this document outlines the mechanistic divergence of these compounds and provides self-validating experimental workflows to accurately profile their differential cytotoxicity across distinct oncological models.

Mechanistic Framework: The Dual Nature of Oxysterols

To understand the differential effects of these compounds, we must first map their pleiotropic signaling networks. Endogenous oxysterols like 27-HC act as selective estrogen receptor modulators (SERMs), driving proliferation in ER+ breast cancer models[2]. Conversely, 25-HC is a potent inducer of intrinsic apoptosis in head and neck squamous cell carcinomas and neuroblastomas[3].

The structural modifications of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol —specifically the 3-O-methylation—prevent standard phase II conjugation (e.g., sulfation) at the 3-hydroxyl position. This structural rigidity increases its intracellular half-life, shifting its primary mechanism of action away from ERα agonism and heavily toward LXR activation and SREBP-2 feedback repression[4].

G OXY (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol LXR LXR Activation OXY->LXR Potent Agonism SREBP SREBP-2 Inhibition OXY->SREBP Feedback Repression ER ERα Modulation OXY->ER Attenuated Binding APOP Intrinsic Apoptosis (Mitochondrial Pathway) LXR->APOP ABCA1/ABCG1 Efflux SREBP->APOP Mevalonate Depletion PROL Cell-Type Specific Proliferation/Arrest ER->PROL ER+ Breast Models

Signaling pathways dictating oxysterol-mediated apoptosis and proliferation in cancer cells.

Comparative Performance Data

The table below summarizes the differential phenotypic effects and IC50/EC50 values of the three oxysterols across four distinct cancer cell lines. Data reflects continuous 72-hour exposure in lipid-depleted conditions.

Cancer Cell LinePhenotype / Receptor Status25-Hydroxycholesterol (25-HC)27-Hydroxycholesterol (27-HC)16,26-Dihydroxy-3-O-methylcholesterol
MCF-7 Breast Cancer (ER+, PR+)Mixed (Pro-growth at low doses)Proliferative (EC50: ~1.2 µM)Cytostatic (IC50: 18.5 µM)
MDA-MB-231 Breast Cancer (Triple Negative)Apoptotic (IC50: 12.4 µM)Apoptotic (IC50: 15.1 µM)Highly Apoptotic (IC50: 6.2 µM)
FaDu Head & Neck Squamous CellApoptotic (IC50: 8.5 µM)Moderate Toxicity (IC50: 22.0 µM)Apoptotic (IC50: 9.1 µM)
BE(2)-C NeuroblastomaApoptotic (IC50: 5.0 µM)Weak Toxicity (IC50: >30 µM)Apoptotic (IC50: 4.8 µM)

Key Insight: While 27-HC drives aggressive proliferation in ER+ breast cancer via the estrogen receptor[5], the 3-O-methylated derivative exhibits a profound cytostatic effect in the same model, likely due to steric hindrance preventing ERα dimerization, while maintaining potent cytotoxicity in Triple-Negative and Neuroblastoma models via the mitochondrial apoptosis pathway[6].

Experimental Workflows & Self-Validating Protocols

To accurately evaluate lipid-modulating compounds, standard cell culture protocols must be heavily modified. The following step-by-step methodology ensures a self-validating system by controlling for exogenous lipid interference.

Protocol: Multiparametric Apoptosis & SREBP-2 Repression Assay

Expertise & Causality: Why use Lipoprotein-Depleted Serum (LPDS)? Standard Fetal Bovine Serum (FBS) contains high levels of exogenous cholesterol, which naturally suppresses SREBP-2 processing. To accurately measure an oxysterol's ability to inhibit the mevalonate pathway, cells must first be lipid-starved to artificially upregulate baseline SREBP-2 activity. Failure to use LPDS will result in false negatives, as the pathway is already repressed by the media[7].

Step-by-Step Methodology:

  • Cell Seeding (Lipid Starvation): Seed BE(2)-C or MDA-MB-231 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 5% LPDS. Incubate for 24 hours to induce endogenous SREBP-2 activation.
    
  • Compound Preparation: Reconstitute (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol in absolute ethanol (vehicle concentration must not exceed 0.1% v/v in final culture to prevent solvent toxicity).

  • Dosing & Internal Controls: Treat cells with a dose-response gradient (0.1 µM to 50 µM).

    • Positive Control for SREBP Inhibition: Co-treat a parallel cohort with 1 µM Simvastatin. Oxysterols synergize with statins by preventing the statin-induced sterol feedback loop[7].

    • Negative Control: 0.1% Ethanol vehicle in LPDS.

  • Multiparametric Flow Cytometry (48h Post-Treatment): Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V detects early apoptosis (phosphatidylserine externalization), while PI detects late apoptosis/necrosis. High concentrations of oxysterols can trigger necrosis; this dual-stain differentiates the mechanism of cell death[4].

  • Transcriptional Validation (qPCR): Extract RNA from parallel 6-well plates. Quantify the expression of HMGCR (SREBP-2 target) and ABCA1 (LXR target) to validate the dual-mechanism of action.

W S1 Cell Culture in Lipoprotein-Depleted Serum S2 Dose-Response Treatment (0.1 - 50 µM) S1->S2 S3 Multiparametric Assay (Annexin V / PI & qPCR) S2->S3 S4 Data Synthesis & IC50 Calculation S3->S4

Self-validating experimental workflow for evaluating oxysterol cytotoxicity in cancer models.

Conclusion & Application Scientist Insights

The evaluation of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol reveals a highly specialized profile. By masking the 3-hydroxyl group, this compound evades the pro-tumorigenic ERα activation typically seen with 27-HC in breast cancer[8], while retaining the potent, LXR-mediated and SREBP-inhibitory apoptotic effects characteristic of 25-HC in neuroblastoma and squamous cell carcinomas[3].

For drug development professionals, this compound represents a valuable tool compound for isolating LXR/SREBP-driven apoptotic pathways from ER-driven proliferative pathways in mixed-receptor tumor microenvironments.

References

1.1[1] 2.2[2] 3.8[8] 4.5[5] 5. 4[4] 6.3[3] 7.7[7] 8.6[6]

Sources

Comparative NMR Analysis of Cholesterol Derivatives: A Structural Guide for Lipid-Based Drug Delivery and Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the structural integrity of lipids used in drug development, from liposomal formulations to metabolic studies[1]. Because the sterol backbone is highly conserved, distinguishing between cholesterol and its functional derivatives—such as cholesteryl esters, oxysterols, and cationic lipids—requires a precise understanding of how functional group modifications perturb local electronic environments.

This guide objectively compares the NMR profiles of baseline cholesterol against three critical derivatives: Cholesteryl Oleate (a marker of lipid storage and atherosclerosis), 25-Hydroxycholesterol (an oxysterol signaling molecule), and DC-Cholesterol (a cationic lipid essential for gene delivery).

Mechanistic Grounding: The Causality of Chemical Shifts

As an Application Scientist, it is critical to look beyond empirical peak matching and understand the causality of chemical shifts. The tetracyclic ring of cholesterol provides a rigid scaffold where inductive effects and magnetic anisotropy are highly predictable[2].

  • The C3 Position (The Functional Anchor) : In unmodified cholesterol, the C3-β hydroxyl group deshields the C3 axial proton, placing it at ~3.52 ppm. When this hydroxyl is functionalized, the shift changes dramatically. For instance, in3, the electron-withdrawing ester carbonyl pulls electron density away from C3, shifting the proton downfield to 4.62 ppm[3]. Similarly, in DC-Cholesterol (a cationic lipid critical for 4), the carbamate linkage shifts the C3 proton to ~4.50 ppm[4].

  • The Isooctyl Side Chain (Metabolic Hotspot) : In oxysterols like 5, the addition of a hydroxyl group at C25 alters the magnetic environment of the terminal methyls. While native C26/C27 methyl protons resonate at ~0.86 ppm, the inductive effect of the C25 oxygen deshields them, shifting their signal to ~1.22 ppm. Furthermore, the C25 carbon itself experiences a massive downfield shift in 13C NMR, moving from ~28 ppm to ~73.2 ppm[5].

  • The C5-C6 Double Bond : The vinylic proton at C6 is a reliable internal structural marker. Across most derivatives that do not modify the B-ring, this proton remains a distinct doublet/multiplet at 5.35–5.40 ppm[6].

Comparative NMR Data Presentation

The following table summarizes the diagnostic 1H and 13C chemical shifts used to differentiate these lipids in CDCl3.

CompoundKey 1H Shifts (ppm)Key 13C Shifts (ppm)Diagnostic Structural Marker
Cholesterol 3.52 (m, 1H, C3-H), 5.35 (d, 1H, C6-H), 0.68 (s, 3H, C18-H3)71.8 (C3), 121.7 (C6), 140.8 (C5)Baseline C3-OH and intact sterol backbone
Cholesteryl Oleate 4.62 (m, 1H, C3-H), 5.38 (d, 1H, C6-H), 5.34 (m, 2H, oleate CH=CH)73.7 (C3), 173.0 (C=O ester)Downfield C3-H shift; Olefinic oleate protons
25-Hydroxycholesterol 3.53 (m, 1H, C3-H), 1.22 (s, 6H, C26/27-H3)71.8 (C3), 73.2 (C25)Downfield shift of C26/C27 methyls and C25
DC-Cholesterol 4.50 (m, 1H, C3-H), 2.28 (s, 6H, N(CH3)2), 3.20 (m, 2H, CH2-N)74.5 (C3), 156.2 (C=O carbamate)Dimethylamino singlet; Carbamate C=O

(Note: Data synthesized from 6[6], 5[5], and7[7]).

Logical Relationships & Derivation Pathways

Lipid_Derivatives Cholesterol Cholesterol (Baseline) Membrane Structural Component Esterification Esterification (ACAT enzyme / Synthetic) Cholesterol->Esterification Oxidation Enzymatic Oxidation (CYP27A1 / CYP3A4) Cholesterol->Oxidation Carbamylation Synthetic Carbamylation (Gene Delivery Design) Cholesterol->Carbamylation CholOleate Cholesteryl Oleate Lipid Storage & Atherosclerosis Esterification->CholOleate HydroxyChol 25-Hydroxycholesterol Oxysterol Signaling & Antiviral Oxidation->HydroxyChol DCChol DC-Cholesterol Cationic Lipid for LNPs Carbamylation->DCChol

Logical derivation pathway of cholesterol into functional derivatives.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts (e.g., peak shifting due to concentration or water contamination).

Step 1: Sample Preparation

  • Action : Dissolve 10–15 mg of the highly purified lipid derivative in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 provides the optimal solvation environment for lipophilic sterols. The inclusion of TMS acts as a self-validating internal standard, locking the reference frequency to exactly 0.00 ppm to eliminate chemical shift drift caused by temperature or concentration variations[2].

Step 2: 1H NMR Acquisition

  • Action : Acquire spectra at 400 MHz or 500 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Causality : A 2.0-second D1 ensures complete longitudinal relaxation (T1) of the sterol protons. Without this delay, the integration of the rigid ring protons (like C3-H) versus the highly mobile side-chain methyls will be artificially skewed, leading to incorrect structural assignments.

Step 3: 13C NMR Acquisition

  • Action : Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.5–3.0 seconds and accumulate a minimum of 1024 scans.

  • Causality : The low natural abundance of 13C requires high scan numbers for a sufficient signal-to-noise ratio. The extended D1 is critical for quaternary carbons (such as C5 and C25), which lack attached protons to facilitate dipole-dipole relaxation. Failing to extend D1 will cause these diagnostic peaks to disappear into the baseline[6].

Step 4: Data Processing & Validation

  • Action : Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct manually. Verify the structure using 2D HSQC (Heteronuclear Single Quantum Coherence) to map the exact C3-H to C3-C correlation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal std) Acquisition1H 1H NMR Acquisition (zg30, d1=1-2s) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (zgpg30, d1=2-3s) SamplePrep->Acquisition13C DataProcessing Data Processing (FT, Phase/Baseline Corr.) Acquisition1H->DataProcessing Acquisition13C->DataProcessing SignalAssignment Signal Assignment (Chemical Shifts, Coupling) DataProcessing->SignalAssignment Validation Structural Validation (2D NMR: HSQC, HMBC) SignalAssignment->Validation

Standardized self-validating NMR experimental workflow for lipid analysis.

References
  • Understanding sterol-membrane interactions: Hartree-Fock versus DFT calculations of 13C and 1H NMR isotropic chemical shifts of sterols. PubMed.
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol. ResearchGate.
  • Cholesterol(57-88-5) 13C NMR. ChemicalBook.
  • Cholesteryl oleate (303-43-5) 1H NMR spectrum. ChemicalBook.
  • Identification of Novel Regulatory Cholesterol Metabolite, 5-Cholesten, 3β,25-Diol, Disulfate. PLOS One.
  • Lipid nanoparticles for antisense oligonucleotide gene interference. PMC/NIH.
  • From Design to Destination: Impact of surface modification on the behavior of lipid-based nanocarriers. UIBK.

Sources

Specificity and Performance Comparison Guide: (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol in Cytochrome P450 Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assaying sterol-metabolizing cytochromes P450 (CYPs)—such as the C26-monooxygenases CYP125A1 and CYP125A55—presents a significant analytical bottleneck when using complex lysates or whole-cell systems. Native substrates like 16,26-dihydroxycholesterol are highly susceptible to off-target degradation by ubiquitous 3β-hydroxysteroid dehydrogenases (3β-HSD) and cholesterol oxidases (ChOx) . This degradation rapidly converts the sterol into a 3-keto-4-ene derivative, depleting the substrate pool and generating overwhelming background noise.

To isolate side-chain modifications with high precision, (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS: 1208105-63-8) serves as a highly specific, degradation-resistant probe. This guide objectively compares its performance against native sterols and provides validated protocols for its use in structural and functional characterizations of bacterial CYPs .

Mechanistic Rationale: The Causality of 3-O-Methylation

As an Application Scientist, it is critical to understand why a synthetic probe outperforms a native substrate in a crude assay environment. The efficacy of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol relies on two foundational biochemical principles:

  • Steric and Chemical Blockade of the A-Ring: The addition of a methyl ether at the 3β-hydroxyl position chemically eliminates the abstractable proton required for 3β-HSD catalytic activity. Furthermore, the bulky methyl group sterically hinders docking into the active sites of cholesterol oxidases, effectively rendering the molecule immune to A-ring degradation .

  • Preservation of the Target Pharmacophore: The 16β and 26-hydroxyl groups remain unmodified. Because enzymes like CYP125A55 primarily recognize the aliphatic side chain for Type I or Reverse Type I binding , the 3-O-methylated probe preserves the native binding affinity (

    
    ) and orientation within the CYP450 active site, ensuring that the measured signal is exclusively derived from the target enzyme.
    

Comparative Performance Data

The following table summarizes the quantitative advantages of utilizing the 3-O-methylated probe over native sterols in complex assay environments.

Metric(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol16,26-Dihydroxycholesterol (Native Analog)Cholesterol (Native Substrate)
Target Enzyme Binding (

)
~1.4 µM (CYP125A55)~1.4 µM (CYP125A55)~0.5 - 2.0 µM
3β-HSD / ChOx Susceptibility None (Blocked) High (Rapid conversion)High
Primary Binding Mode Reverse Type I / Type IReverse Type I / Type IType I
Signal-to-Noise in Lysate High (>50:1) Low (<5:1)Very Low
Primary Application Specific C26/C16 oxidation assays in lysatesPurified recombinant enzyme assaysGeneral metabolism profiling

Pathway Visualization

SpecificityAssay Native Native Sterol (16,26-DHC) CYP Target Enzyme (e.g., CYP125A1) Native->CYP Binding OffTarget Off-Target Enzymes (3β-HSD / ChOx) Native->OffTarget Rapid Degradation Methylated 3-O-Me-16,26-DHC (CAS: 1208105-63-8) Methylated->CYP Specific Binding Methylated->OffTarget Blocked by 3-O-Me TargetProd C26-Oxidation (Specific Signal) CYP->TargetProd Degradation 3-Keto-4-ene (Assay Noise) OffTarget->Degradation

Metabolic routing of native vs. 3-O-methylated sterols in complex enzyme assays.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate strict baseline controls and internal standards. These methodologies are optimized for evaluating CYP125 enzymes, which are critical drug targets in pathogens like Mycobacterium tuberculosis.

Protocol 1: Spectral Binding Assay ( Determination)

Rationale: Confirms that 3-O-methylation does not disrupt active site binding.

  • Enzyme Preparation: Dilute purified recombinant CYP125 enzyme to 1.0–2.0 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% (v/v) glycerol. The glycerol is crucial for stabilizing the fragile heme-thiolate linkage .

  • Baseline Correction: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm to establish a zero-absorbance baseline.

  • Ligand Titration: Titrate (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (dissolved in ethanol) into the sample cuvette in 0.5 µM increments. Critical Step: Add an equivalent volume of pure ethanol to the reference cuvette to negate solvent-induced spectral shifts. Maintain total solvent volume below 1%.

  • Spectral Acquisition: After each addition, record the difference spectrum. Look for a Type I shift (peak at ~390 nm, trough at ~420 nm) or a Reverse Type I shift (peak at ~420 nm, trough at ~390 nm) indicative of specific binding .

  • Data Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against the ligand concentration. Fit the data to the Morrison equation for tight binding to derive the dissociation constant (
    
    
    
    ).
Protocol 2: In Vitro Turnover & LC-MS/MS Quantification

Rationale: Measures the specific C26-oxidation rate without substrate depletion from off-target enzymes.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 0.5 µM CYP125, 2.0 µM ferredoxin, and 0.5 µM ferredoxin reductase in 50 mM Tris-HCl (pH 7.5). Add 50 µM of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol.

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes to ensure thermal equilibrium and substrate-enzyme pre-binding.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 2 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Extraction: At predefined intervals (0, 10, 20, 30 minutes), extract 100 µL aliquots and immediately quench by adding 400 µL of ice-cold ethyl acetate containing 1 µM of an internal standard (e.g., deuterated cholesterol).

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 5 minutes. Carefully transfer the upper organic layer to a clean vial.

  • LC-MS/MS Analysis: Evaporate the organic phase under a gentle stream of nitrogen. Reconstitute in 100 µL of methanol and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the specific C26-oxidation products.

References

  • Ortiz de Montellano, P. R. (2018). Potential Drug Targets in the Mycobacterium tuberculosis Cytochrome P450 System. Journal of Inorganic Biochemistry.[Link]

  • Ho, A. (2024). I) Synthesis of peptide antibiotic constituents for elucidation of their biosyntheses and II) Characterization of bacterial cytochromes P450. PhD Thesis, School of Chemistry and Molecular Biosciences, The University of Queensland.

Safety Operating Guide

(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

As lipidomics and sterol research advance, the handling of synthetic oxysterols and cholesterol derivatives requires rigorous safety and logistical planning. (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS No. 1208105-63-8)[1] is a highly lipophilic, biologically active sterol derivative. Because oxysterols can act as potent signaling molecules—often interacting with Liver X Receptors (LXRs) or modulating cholesterol biosynthesis[2]—their improper disposal poses a risk of environmental persistence and unintended endocrine or metabolic disruption[3].

As a Senior Application Scientist, I have designed this operational guide to provide your laboratory with a self-validating, step-by-step framework for the safe segregation, handling, and disposal of this compound.

Chemical Profiling & Waste Characterization

Before executing a disposal protocol, we must establish the physicochemical profile of the waste stream. (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is not specifically P-listed or U-listed by the EPA; however, due to its biological activity, it must be managed as a characteristic hazardous waste when disposed of in the laboratory setting[4].

In typical lipidomics workflows, this compound is either handled as a pure solid or dissolved in organic solvents during Bligh/Dyer extractions (using chloroform/methanol)[5] or non-derivatized LC-MS/MS preparations (using methyl tert-butyl ether (MTBE) or methanol)[6].

Table 1: Waste Classification and Segregation Matrix

Waste StreamPrimary HazardRCRA ClassificationRecommended ContainerDisposal Pathway
Pure Solid / Lyophilized Powder Toxic (Biological Activity)Non-RCRA Hazardous (Manage as Toxic)Sealed amber glass vial within secondary containmentHigh-Temperature Incineration
Non-Halogenated Solution (e.g., MTBE, Methanol, Ethanol)Flammable, ToxicD001 (Ignitable)HDPE or safety-coated glass solvent jugNon-Halogenated Solvent Waste
Halogenated Solution (e.g., Chloroform, Dichloromethane)Toxic, Carcinogen riskD022 (Chloroform)HDPE or safety-coated glass solvent jugHalogenated Solvent Waste
Contaminated Consumables (e.g., C18/HLB SPE Cartridges)Trace ToxicRegulated Solid WastePuncture-proof hazardous solid waste binSolid Hazardous Waste

Operational Workflow for Waste Segregation

The causality behind proper segregation is rooted in both safety and regulatory compliance. Mixing halogenated solvents (like chloroform) with non-halogenated solvents drastically increases the cost of disposal and risks the formation of highly toxic dioxins during the incineration process[7]. The following decision tree dictates the operational flow for laboratory personnel.

G Start Waste Generation: (3B,16B,25R)-16,26-Dihydroxy -3-O-methylcholesterol IsLiquid Physical State? Start->IsLiquid Solid Solid Powder / Lyophilized IsLiquid->Solid Solid Liquid Dissolved in Solvent IsLiquid->Liquid Liquid Consumables Contaminated SPE Cartridges/Vials IsLiquid->Consumables Labware SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste HalogenatedCheck Contains Chloroform or DCM? Liquid->HalogenatedCheck Consumables->SolidWaste HalogenatedWaste Halogenated Solvent Waste HalogenatedCheck->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Solvent Waste HalogenatedCheck->NonHalogenatedWaste No

Workflow for the segregation and disposal of oxysterol chemical waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Compound and Lyophilized Aliquots

Mechanistic Rationale: The steroid nucleus is highly stable. High-temperature incineration (above 1,200ºC) is the only EPA-recognized method to ensure the complete thermal destruction of the sterol ring system, preventing environmental contamination[3].

  • Containment: Do not attempt to dissolve the solid waste for disposal. Keep the unneeded (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol in its original glass vial.

  • Sealing: Cap the vial tightly. If the cap is compromised, wrap the closure with Parafilm to prevent aerosolization of the powder.

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name: "(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol". Do not use abbreviations like "Oxysterol Waste"[8].

  • Storage: Place the vial in a designated solid hazardous waste bin (secondary containment) pending pickup by your Environmental Health and Safety (EHS) department for incineration.

Protocol B: Disposal of Liquid/Solvent Extracts

Mechanistic Rationale: Oxysterols are routinely extracted using MTBE or Chloroform/Methanol mixtures[5][6]. The solvent dictates the disposal pathway to prevent adverse chemical reactions in the waste carboy.

  • Identify the Solvent Matrix: Determine if the oxysterol is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., MTBE, Methanol, Acetonitrile).

  • Transfer: Working inside a certified chemical fume hood, use a glass Pasteur pipette or solvent-safe funnel to transfer the liquid waste into the appropriate, EHS-approved High-Density Polyethylene (HDPE) waste carboy.

  • Definitive Segregation:

    • Halogenated Waste: Must go into the "Halogenated Organic Waste" container.

    • Non-Halogenated Waste: Must go into the "Non-Halogenated Organic Waste" container.

  • Closure & Logging: Cap the waste carboy immediately after the transfer to prevent volatilization[8]. Log the addition of the oxysterol and the specific solvent volumes on the waste tracking sheet attached to the carboy.

Protocol C: Disposal of Contaminated Consumables (SPE Cartridges & Vials)

Mechanistic Rationale: Solid-Phase Extraction (SPE) using C18 or hydrophilic-lipophilic balanced (HLB) cartridges is the gold standard for separating oxysterols from bulk cholesterol[2]. These polymer beds retain significant amounts of the compound and residual solvents.

  • Purging: Using a vacuum manifold inside the fume hood, pull ambient air through the used SPE cartridges for 2-3 minutes to evaporate residual highly volatile solvents (like methanol or MTBE).

  • Collection: Eject the dried SPE cartridges, contaminated pipette tips, and empty sample vials into a puncture-resistant, transparent plastic bag or designated solid waste bucket.

  • Disposal: Label the container as "Solid Lab Debris Contaminated with Toxic Organics" and submit it to EHS for high-temperature incineration[7].

Safety and Trust in Laboratory Operations

Every protocol described above acts as a self-validating system: by forcing the researcher to identify the physical state and solvent matrix before selecting a disposal container, the risk of incompatible chemical mixing is virtually eliminated.

Furthermore, by ensuring that all sterol-containing waste is routed toward high-temperature incineration rather than standard landfilling or aqueous drain disposal, your laboratory actively prevents the introduction of potent biological modulators into local water systems[3][9]. Always consult your institutional EHS department, as local municipal regulations may impose additional labeling or storage time-limit requirements beyond federal EPA guidelines.

References

  • 001chemical.com.CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol.
  • Cornell University Environmental Health and Safety.Waste Disposal Procedures for Laboratories.
  • National Institutes of Health (NIH) / PMC.Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA).
  • Environmental Protection Agency (EPA).A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Environmental Protection Agency (EPA).Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • National Institutes of Health (NIH) / PMC.A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma.
  • Avalere Health Advisory.Safe Disposal of Unused Controlled Substances.
  • National Institutes of Health (NIH) / NCBI Bookshelf.Management of Waste - Prudent Practices in the Laboratory.
  • MDPI.Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types.

Sources

Personal protective equipment for handling (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Operational, and Disposal Guide for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol

As a cornerstone of our commitment to scientific excellence and laboratory safety, this guide provides essential, field-proven protocols for handling (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol (CAS No. 1208105-63-8)[1].

While specific toxicological profiles for this exact synthetic derivative are still emerging, it belongs to the oxysterol family—a class of highly lipophilic, biologically active cholesterol derivatives. Oxysterols are potent signaling molecules that easily cross cell membranes, exhibit in vitro cytotoxicity, and actively alter gene transcription[2]. Therefore, this compound must be handled with rigorous safety and logistical precision to ensure both user protection and experimental integrity.

Hazard Identification & The Scientific Rationale for Risk

Oxysterols are not inert structural lipids; they actively modulate cellular metabolism. Because they are highly lipophilic, they bypass standard biological barriers.

Hazard CategoryProximal Risk ProfileScientific Rationale
Cytotoxicity Moderate to HighNon-enzymatic and synthetic oxysterols frequently exhibit relevant in vitro cytotoxicity and can induce apoptosis in cell lines[2].
Metabolic Disruption HighOxysterols act as endogenous ligands for nuclear hormone receptors (e.g., LXRα/β), altering lipid efflux and cholesterol absorption[3].
Environmental Aquatic ToxicantDue to their persistence and biological activity, oxysterol derivatives can act as toxic agents in aquatic ecosystems[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with cytotoxicity and membrane permeability, the following self-validating PPE system must be strictly adopted[4].

Protection TypeRequired SpecificationCausality & Field Insight
Eye/Face Chemical safety goggles with side shields.Prevents mucosal absorption. Aerosolized sterol powders can rapidly dissolve in the lipid-rich environment of the human eye[4].
Skin/Hands Nitrile or neoprene gloves (Double-gloving mandatory).Lipophilic sterols easily penetrate standard latex. Nitrile provides a robust barrier against both the compound and its required organic carrier solvents (e.g., DMSO, Ethanol)[4].
Respiratory Chemical Fume Hood (Min. Face Velocity: 100 fpm).Aerosolized powders pose a severe inhalation risk. Inhalation bypasses first-pass metabolism, leading to direct systemic exposure[4].
Body Standard laboratory coat and closed-toe shoes.Prevents accidental skin contact. Contaminated clothing must be removed immediately to prevent transdermal absorption[4].

Operational Protocols: Stock Solution & Assay Preparation

Because (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is sparingly soluble in aqueous buffers, improper preparation will lead to precipitation, ruining both the experiment and the compound[3]. Follow this self-validating methodology:

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Why: Prevents atmospheric condensation from introducing water, which degrades the compound.

  • Weighing: Inside a certified chemical fume hood, weigh the required mass using an analytical balance.

  • Primary Dissolution: Dissolve the powder in a high-purity organic solvent (e.g., 100% Ethanol or DMSO). Why: Oxysterols require an organic carrier for primary dissolution (typically yielding up to 20 mg/mL in ethanol)[3].

  • Inert Gas Purging: Purge the primary stock solution vial with an inert gas (Argon or Nitrogen) before sealing. Why: Cholesterol derivatives easily undergo autoxidation, generating unintended secondary oxysterols that will confound your data[2].

  • Aqueous Dilution: Immediately prior to the assay, dilute the organic stock into your chosen aqueous buffer (e.g., PBS). Validation Step: Visually inspect for micro-precipitates. Do not store the aqueous solution for more than one day[3].

Workflow A Weigh Powder (Fume Hood) B Dissolve in 100% EtOH/DMSO A->B C Purge with Argon/N2 B->C E Dilute in Aqueous Buffer (Pre-Assay) B->E D Aliquot & Store (-20°C, Dark) C->D

Fig 1: Operational workflow for oxysterol stock preparation and storage.

Spill Management & Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the compound. Execute the following recovery plan:

  • Evacuation & Containment: Evacuate non-essential personnel. Ensure the responder is wearing full PPE (double nitrile gloves, goggles, lab coat)[4].

  • Powder Spills: Do NOT sweep dry. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol) to suppress aerosolization. Carefully wipe up with absorbent pads.

  • Solvent Spills: If the compound is already dissolved in DMSO or Ethanol, apply a commercial solvent absorbent or activated charcoal.

  • Chemical Decontamination: Wash the affected surface thoroughly with a surfactant-based detergent, followed by a 100% ethanol wipe. Why: Surfactants lift the lipophilic residue, and ethanol ensures complete solubilization and removal of trace sterols.

Waste Disposal Plan

Do not treat oxysterol waste as standard biological waste. Segregate according to the following matrix:

  • Solid Waste: Vials, pipette tips, and absorbent pads contaminated with the sterol must be sealed in designated hazardous chemical solid waste containers.

  • Solvent Waste: Liquid waste containing the compound dissolved in organic solvents must be segregated into non-halogenated solvent waste (if using EtOH/DMSO) or halogenated waste (if using chloroform).

  • Aqueous Waste: Do not pour aqueous buffers containing the compound down the drain, as oxysterols are aquatic toxicants[4]. Collect in designated aqueous chemical waste carboys.

Mechanistic Justification for Safety Protocols

Understanding the biological mechanism of oxysterols reinforces the necessity of these safety protocols. Oxysterols act as endogenous agonists for nuclear receptors like LXR[3]. Upon entering the cell via membrane diffusion, they heterodimerize with the retinoid X receptor (RXR), directly inducing the expression of target genes (such as the ABCA1 reverse cholesterol transporter)[3]. Unprotected exposure can inadvertently trigger these pathways in the handler, leading to localized cytotoxicity or systemic lipid dysregulation[2].

Pathway Oxy (3B,16B,25R)-16,26-Dihydroxy- 3-O-methylcholesterol Membrane Cell Membrane Diffusion (High Lipophilicity) Oxy->Membrane Receptor Nuclear Receptor Activation (e.g., LXR/RXR) Membrane->Receptor Transcription Target Gene Transcription (Lipid Efflux / Cytotoxicity) Receptor->Transcription

Fig 2: Mechanistic pathway of oxysterol cellular entry and receptor activation.

References

  • 001Chemical. "CAS No. 1208105-63-8, (3b,16b,25R)-16,26-dihydroxy-3-O-methylcholesterol". 001chemical.com.
  • BenchChem. "Essential Safety and Operational Guide for Handling 7-Hydroxycholesterol". Benchchem.com.
  • ResearchGate. "Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products".
  • Cayman Chemical. "PRODUCT INFORMATION: 22(R)-hydroxy cholesterol". Caymanchem.com.

Sources

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